Adenosine 3'-monophosphate hydrate
Description
3'-AMP is an adenosine 3'-phosphate with a monophosphate group at the 3'-position. It has a role as a mouse metabolite, a human metabolite and an Escherichia coli metabolite. It is an adenosine 3'-phosphate and a purine ribonucleoside 3'-monophosphate. It is a conjugate acid of a 3'-AMP(2-).
Adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWIDQLWSQBRQS-MCDZGGTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871566 | |
| Record name | (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6199-71-9 | |
| Record name | (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Adenosine 3'-Monophosphate Hydrate
Physicochemical Profiling and Bioanalytical Applications[1]
Executive Summary
Adenosine 3'-monophosphate (3'-AMP) hydrate is a critical ribonucleotide metabolite distinct from its canonical isomer, 5'-AMP.[1] While 5'-AMP serves as the primary precursor for cellular energy (ATP), 3'-AMP functions primarily as a stable end-product of RNA hydrolysis and a specific signaling molecule in renal and vascular physiology.[1] This guide provides a rigorous technical analysis of 3'-AMP, focusing on its physicochemical stability, chromatographic separation from positional isomers (2'-AMP, 5'-AMP), and utility as a biomarker for RNase activity.[1]
Part 1: Physicochemical Characterization
1.1 Chemical Identity & Constants
3'-AMP hydrate is the hydrated form of adenosine 3'-phosphate.[1] Unlike 5'-AMP, the phosphate group is esterified to the 3'-hydroxyl of the ribose ring, a structural difference that significantly alters its enzymatic recognition and acid-base properties.[1]
| Property | Data | Technical Note |
| CAS Number | 6199-71-9 (Hydrate) | Anhydrous CAS: 84-21-9.[1] Often supplied as sodium salt. |
| Formula | C₁₀H₁₄N₅O₇P[1] · xH₂O | MW (Anhydrous): 347.22 g/mol . Adjust stoichiometry for hydration. |
| pKa (Phosphate) | pKa₁ ≈ 0.9; pKa₂ ≈ 6.1 | pKa₂ is ~0.3 units lower than 5'-AMP (6.[1]4) due to 2'-OH proximity.[1] |
| pKa (Adenine) | pKa ≈ 3.8 (N1 protonation) | Protonation at N1 occurs in acidic buffers (pH < 4). |
| UV Max | 259 nm (ε = 15.4 mM⁻¹cm⁻¹) | Identical to adenosine; phosphate position does not shift λmax. |
| Solubility | Water: >50 mg/mL | Enhanced in mild alkali (1N NH₄OH). Acidic pH reduces solubility. |
1.2 Stability & Isomerization (Critical Control Point)
A frequent source of experimental error is the acid-catalyzed isomerization of 3'-AMP.[1]
-
Mechanism: Under acidic conditions (pH < 2), the 3'-phosphate group can attack the neighboring 2'-hydroxyl, forming a 2',3'-cyclic AMP intermediate .[1] This cyclic intermediate hydrolyzes randomly to yield a mixture of 2'-AMP and 3'-AMP.[1]
-
Protocol Implication: Avoid prolonged exposure to strong acids (e.g., Perchloric Acid precipitation) without immediate neutralization. Use cold extraction (<4°C) to minimize acyl migration.
Part 2: Bioanalytical Context & Differentiation
2.1 The "3'-Marker" Hypothesis
3'-AMP is the hallmark product of specific RNA degradation pathways, distinguishing it from the biosynthetic 5'-AMP pool.[1]
-
RNase A/T1/T2 Activity: These endoribonucleases cleave the phosphodiester bond to leave a 3'-phosphate terminus.[1]
-
Metabolic Pathway: The "2',3'-cAMP-Adenosine Pathway" releases 2',3'-cAMP during cellular injury, which is metabolized to 2'-AMP and 3'-AMP before conversion to adenosine.[1]
2.2 Isomeric Differentiation
Distinguishing 3'-AMP from 2'-AMP and 5'-AMP is analytically challenging due to identical mass (m/z 348.2 in positive mode).[1]
-
5'-AMP: Elutes earliest in standard Reverse Phase (RP) due to higher polarity of the exposed 5'-phosphate.[1]
-
3'-AMP vs 2'-AMP: These often co-elute.[1] Separation requires Ion-Pairing Chromatography or Anion Exchange .[1]
Part 3: Experimental Methodologies
Protocol A: High-Resolution HPLC Separation of AMP Isomers
Objective: Separate 2'-AMP, 3'-AMP, and 5'-AMP to quantify RNA degradation vs. metabolic energy charge.[1]
Reagents:
-
Mobile Phase A: 100 mM KH₂PO₄, pH 6.0 (Adjusted with KOH).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Workflow:
-
Equilibration: Flush column with 95% A / 5% B for 20 mins.
-
Injection: Inject 10 µL of neutralized sample (pH 6.5–7.5).
-
Gradient:
-
0–5 min: Isocratic 5% B (Elutes 5'-AMP first).
-
5–15 min: Linear gradient to 15% B (Separates 2'/3' isomers based on hydrophobic interaction with the stationary phase).
-
Note: 3'-AMP typically elutes after 2'-AMP due to steric hindrance differences in the solvated state, though this is column-dependent.[1]
-
-
Detection: UV at 260 nm.
Validation Criteria:
-
Resolution (Rs) between 2'-AMP and 3'-AMP must be > 1.5.[1]
-
Tailing factor < 1.2 (Phosphate interaction with silanols causes tailing; ensure high buffer strength).
Protocol B: Enzymatic Generation Standard (RNase A Digestion)
Objective: Generate a verified 3'-AMP control from poly(A) RNA.[1]
-
Substrate: Dissolve 1 mg Poly(A) RNA in 50 mM Tris-HCl (pH 7.5), 2 mM EDTA.
-
Digestion: Add 5 Units RNase T2 (or RNase A if using total RNA, though T2 is preferred for pure Adenosine generation).
-
Incubation: 37°C for 2 hours.
-
Termination: Heat inactivate at 95°C for 5 mins (RNase A is heat stable; use Proteinase K or phenol/chloroform extraction if strict removal is needed).
-
Analysis: Inject into HPLC (Protocol A). The single peak observed confirms the 3'-isomer identity.
Part 4: Visualization & Logic
Diagram 1: Chemical Isomerization Logic
Visualizing the acid-catalyzed migration between 2' and 3' isomers via the cyclic intermediate.
Caption: Acid-catalyzed acyl migration. 3'-AMP and 2'-AMP interconvert via a 2',3'-cyclic intermediate, necessitating neutral pH during extraction.[1]
Diagram 2: RNA Degradation Pathway
Differentiating enzymatic sources of AMP isomers.
Caption: Biological origin of AMP isomers. 3'-AMP arises exclusively from RNA catabolism, whereas 5'-AMP is derived from the ATP energy pool.[1]
References
-
PubChem. Adenosine 3'-monophosphate hydrate (Compound Summary). National Library of Medicine. [Link][1]
-
Jackson, E. K., et al. (2009). Discovery and Roles of 2',3'-cAMP in Biological Systems.[1] PubMed.[2] [Link]
-
Bitesize Bio. How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC.[Link]
Sources
3'-AMP: The Overlooked Metabolite of the 2',3'-cAMP Signaling Axis
The following technical guide details the metabolic pathway of 3'-AMP derived from 2',3'-cyclic AMP.
Technical Guide & Experimental Framework
Executive Summary
While 3',5'-cyclic adenosine monophosphate (3',5'-cAMP) is the canonical second messenger in G-protein signaling, its positional isomer, 2',3'-cyclic AMP (2',3'-cAMP) , represents a distinct "non-canonical" signaling molecule.[1][2] Primarily generated during RNA degradation and cellular injury, 2',3'-cAMP is metabolized into two distinct monophosphates: 2'-AMP and 3'-AMP .[1]
This guide focuses specifically on the 3'-AMP branch of this pathway. Unlike 2'-AMP (produced by CNPase), 3'-AMP is generated predominantly by members of the RNase T2 family and is subsequently metabolized to adenosine by Tissue Nonspecific Alkaline Phosphatase (TNAP) , bypassing the classical CD73 checkpoint. Understanding this pathway is critical for researchers studying renal injury, neurodegeneration, and mitochondrial stress.
The Biochemistry of Non-Canonical Cyclic Nucleotides
Origin: The RNA Degradation Hypothesis
Unlike 3',5'-cAMP, which is synthesized from ATP by adenylyl cyclase, 2',3'-cAMP is not generated de novo for signaling. Instead, it is a product of mRNA decay .
-
Mechanism: Ribonucleases (RNases) cleave RNA via a transphosphorylation mechanism.[3] The 2'-hydroxyl group of the ribose attacks the 3'-phosphodiester bond, creating a 2',3'-cyclic phosphodiester intermediate.
-
Release: Under conditions of cellular stress (e.g., ischemia, acute kidney injury), RNA degradation accelerates, releasing significant pools of 2',3'-cAMP into the intracellular and extracellular space.[1]
The Metabolic Fork: 2'-AMP vs. 3'-AMP
The hydrolysis of the 2',3'-cyclic bond is the critical divergence point. The product formed (2'-AMP or 3'-AMP) depends entirely on the specific enzyme catalyzing the ring opening.
| Feature | Pathway A: The CNPase Route | Pathway B: The RNase Route (Focus) |
| Primary Enzyme | CNPase (2',3'-cyclic nucleotide 3'-phosphodiesterase) | RNase T2 Family (e.g., RNASET2, RNase I) |
| Reaction Specificity | Hydrolyzes 2',3'-cAMP to 2'-AMP exclusively. | Hydrolyzes 2',3'-cAMP to 3'-AMP .[4] |
| Biological Context | Highly active in myelin and kidney tissue. | Ubiquitous; associated with lysosomal/extracellular RNA scavenging. |
| Key Insight | CNPase is the only known enzyme that yields 2'-AMP. | RNase T2 enzymes use a two-step mechanism: (1) Cyclization, (2) Hydrolysis to 3'-AMP. |
The 2',3'-cAMP-Adenosine Pathway[1][4][5][6]
The physiological importance of 3'-AMP lies in its conversion to Adenosine , a potent cytoprotective nucleoside. This pathway acts as a "stress-response switch," converting a pro-death signal (2',3'-cAMP) into a pro-survival signal (Adenosine).
The "Toxic" Precursor
Intracellular 2',3'-cAMP is considered an "intracellular toxin" because it promotes the opening of the Mitochondrial Permeability Transition Pore (mPTP) , leading to mitochondrial swelling, loss of membrane potential, and necrosis/apoptosis.[1]
The "Protective" Product
The rapid metabolism of 2',3'-cAMP to 3'-AMP, and subsequently to Adenosine, mitigates this toxicity.
-
Enzyme: Tissue Nonspecific Alkaline Phosphatase (TNAP) .[5][6]
-
Specificity Note: CD73 (ecto-5'-nucleotidase) , the canonical enzyme converting 5'-AMP to adenosine, cannot efficiently hydrolyze 3'-AMP. Therefore, the 3'-AMP pathway is CD73-independent .
Pathway Visualization
The following diagram illustrates the dual metabolic fate of 2',3'-cAMP, highlighting the enzyme specificity for 3'-AMP formation.
Caption: The Dual Metabolic Fate of 2',3'-cAMP. Note the distinct enzymatic requirements for 3'-AMP formation (RNase T2) versus 2'-AMP (CNPase), and the convergence on Adenosine via TNAP.
Analytical Methodologies (LC-MS/MS)[9]
Distinguishing 3'-AMP from its isomers (2'-AMP and 5'-AMP) and its precursor (2',3'-cAMP) requires precise LC-MS/MS parameters. Standard UV-HPLC is often insufficient due to co-elution.
Isomer Differentiation Strategy
All three AMP isomers have the same precursor mass (m/z 348 in positive mode, m/z 346 in negative mode). Separation relies on:
-
Chromatographic Resolution: 3'-AMP typically elutes between 5'-AMP and 2'-AMP on C18 columns.
-
Fragmentation Pattern:
-
2',3'-cAMP (m/z 330): Requires careful collision energy tuning. At 18V , 2',3'-cAMP fragments predominantly to m/z 136 (adenine base), whereas 3',5'-cAMP retains the parent ion (m/z 330) as the base peak.
-
3'-AMP (m/z 348): Fragments to m/z 136 (adenine).
-
Protocol: LC-MS/MS Quantification
Objective: Simultaneous quantification of 2',3'-cAMP, 3'-AMP, and Adenosine in tissue samples.
Step 1: Sample Preparation (Critical)
-
Inhibition: Immediate inhibition of adenosine deaminase (ADA) and phosphatases is vital.
-
Extraction Buffer: Methanol/Water (80:20) with 500 nM Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) (ADA inhibitor) and Levamisole (TNAP inhibitor).
-
Note: Do not use strong acids (like TCA) if analyzing 2',3'-cAMP, as acid can artificially hydrolyze the cyclic bond.
Step 2: LC Parameters
-
Column: Hypercarb (Porous Graphitic Carbon) or high-strength silica C18 (e.g., Waters HSS T3). Hypercarb is superior for polar nucleotide retention.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Alkaline pH improves peak shape for phosphorylated compounds).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (2% B), 5-15 min (2% to 30% B).
Step 3: MS/MS Transitions (MRM Mode)
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| 2',3'-cAMP | 330.1 | 136.1 | 23 | Precursor |
| 3'-AMP | 348.1 | 136.1 | 20 | Metabolite |
| 2'-AMP | 348.1 | 136.1 | 20 | Isomer (CNPase prod.) |
| 5'-AMP | 348.1 | 136.1 | 20 | Canonical Isomer |
| Adenosine | 268.1 | 136.1 | 15 | End Product |
Experimental Protocol: In Vitro Hydrolysis Assay
To verify the presence of the 3'-AMP pathway in a specific tissue or cell lysate, use the following self-validating assay.
Objective: Determine if a tissue lysate produces 3'-AMP from 2',3'-cAMP.
-
Substrate Prep: Prepare a 100 µM solution of authentic 2',3'-cAMP (Sodium salt).
-
Lysate Incubation:
-
Incubate 50 µg of tissue lysate with substrate in Tris-HCl buffer (pH 7.4).
-
Control A (No Enzyme): Buffer + Substrate only.
-
Control B (TNAP Inhibitor): Add Levamisole (1 mM) to block conversion to adenosine (accumulating 3'-AMP).
-
-
Time Course: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with 80% cold methanol containing internal standard (e.g., ^13C-AMP).
-
Analysis: Analyze via LC-MS/MS.
-
Interpretation: If 3'-AMP increases over time and is stable in the presence of Levamisole, the tissue possesses RNase T2-like hydrolytic activity. If only 2'-AMP appears, the activity is CNPase-driven .
-
References
-
Jackson, E. K., Ren, J., & Mi, Z. (2009). Extracellular 2',3'-cAMP is a source of adenosine.[1][4][7] Journal of Biological Chemistry, 284(48), 33097-33106. Link
-
Jackson, E. K. (2011). The 2',3'-cAMP-adenosine pathway.[1][4][8][7] American Journal of Physiology-Renal Physiology, 301(6), F1160-F1167. Link
-
Verrier, J. D., et al. (2012). Role of CNPase in the Oligodendrocytic Extracellular 2',3'-cAMP-Adenosine Pathway.[9] Glia, 60(12), 1915-1923. Link
-
Zylka, M. J., et al. (2008). Prostatic acid phosphatase is an ectonucleotidase and suppresses pain by generating adenosine. Neuron, 60(1), 111-122. Link
-
Thompson, J. E., & Raines, R. T. (1994). Value of general acid-base catalysis to ribonuclease A. Journal of the American Chemical Society, 116(12), 5467-5468. Link
-
MacIntosh, G. C. (2011).[10] RNase T2 Family: Enzymatic Properties, Functional Diversity, and Evolution of Ancient Ribonucleases. Plant Nucleotide Metabolism, 89-114. Link
Sources
- 1. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tissue-Nonspecific Alkaline Phosphatase Acts Redundantly with PAP and NT5E to Generate Adenosine in the Dorsal Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2′,3′-cAMP treatment mimics the stress molecular response in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The "Forgotten" Isomer: A Technical Guide to Adenosine 3'-Monophosphate
[1]
Executive Summary
While Adenosine 5'-monophosphate (5'-AMP) is universally recognized as the central hub of cellular energy (the "muscle" adenylic acid), its structural isomer, Adenosine 3'-monophosphate (3'-AMP) , holds a distinct and critical place in the history of nucleic acid chemistry.[1][2] Originally isolated from yeast RNA and known cryptically as "adenylic acid b," 3'-AMP was the key that unlocked the phosphodiester linkage structure of RNA.[1]
This guide reconstructs the pivotal discovery of 3'-AMP, detailing the ion-exchange protocols that first separated it from its 2'-isomer, the enzymatic mechanisms of its production, and its emerging utility in modern pharmacological assays.[1]
Part 1: The Historical Genesis – "Yeast" vs. "Thymus"
In the early 20th century, the chemical nature of nucleic acids was bifurcated into "Thymus Nucleic Acid" (DNA) and "Yeast Nucleic Acid" (RNA). The hydrolysis of yeast RNA consistently yielded a mixture of nucleotides that baffled early chemists. Unlike muscle tissue, which yielded exclusively 5'-AMP, yeast RNA hydrolysis produced "adenylic acid," which appeared to be a mixture of two distinct isomers.[1]
These isomers were designated:
-
Adenylic Acid a: Later identified as Adenosine 2'-monophosphate (2'-AMP).[1]
-
Adenylic Acid b: Later identified as Adenosine 3'-monophosphate (3'-AMP).[1]
The resolution of this "a" vs. "b" puzzle was not merely a purification challenge; it was the experimental proof required to understand that RNA linkages occurred through the ribose sugars, distinct from the 5'-linkages of free metabolic nucleotides.
Part 2: The Pivot Point – Waldo Cohn’s Ion Exchange Chromatography
The definitive isolation of 3'-AMP is attributed to the pioneering work of Waldo E. Cohn at Oak Ridge National Laboratory in the early 1950s. Cohn adapted ion-exchange chromatography—originally developed for the Manhattan Project to separate fission products—to the separation of biological isomers.
The Core Protocol: Separation of Isomeric Nucleotides
Cohn’s method utilized Dowex-1 , a strong anion exchange resin.[1] The separation relied on the subtle differences in the pKa values of the phosphate groups when positioned at the 2', 3', or 5' carbons of the ribose ring.
Experimental Workflow (Reconstructed)
Objective: Separate a mixture of adenosine monophosphate isomers (2', 3', and 5') derived from alkaline hydrolysis of RNA.
System Setup:
-
Resin: Dowex-1 (anion exchange), 200-400 mesh, formate form.[1]
-
Column Dimensions: 0.74 cm² x 13 cm.
-
Flow Rate: 0.5 – 1.0 mL/min.
Step-by-Step Elution Protocol:
| Phase | Eluent Composition | Target Fraction | Mechanism |
| 1.[1] Load | pH 8-9 (Ammonium Hydroxide) | All AMP isomers bind | Anionic phosphate groups bind to quaternary ammonium resin.[1] |
| 2. Wash | Distilled Water | Remove free bases | Nucleosides and bases wash through; charged nucleotides remain. |
| 3. Elution A | 0.005 M Formic Acid | Adenosine 5'-MP | 5'-AMP has the highest pKa (most basic phosphate); elutes first as pH drops.[1] |
| 4. Elution B | 0.1 M Formic Acid | Adenosine 2'-MP ("a") | The 2'-isomer elutes next due to inductive effects of the adjacent 3'-OH. |
| 5.[1] Elution C | 0.1 M Formic Acid | Adenosine 3'-MP ("b") | The 3'-isomer ("b") binds tightest and elutes last in this specific gradient.[1] |
Technical Insight: The separation of 2'- and 3'-AMP is difficult because their pKa values differ by less than 0.1 pH units.[1] Cohn’s use of formic acid gradients allowed for "displacement chromatography," effectively stretching the elution bands to resolve the two peaks.
Part 3: Mechanistic Insight – The RNase A Pathway
Why does RNA breakdown yield 3'-AMP and not 5'-AMP? The answer lies in the mechanism of Ribonuclease A (RNase A), which utilizes the 2'-hydroxyl group of the ribose ring as a nucleophile.[3][4]
DOT Diagram 1: The Cyclization-Hydrolysis Mechanism
The following diagram illustrates the obligatory 2',3'-cyclic intermediate that characterizes 3'-AMP production.
Caption: The RNase A mechanism proceeds via a 2',3'-cyclic phosphate intermediate.[1][3][4][5] Subsequent hydrolysis yields primarily 3'-AMP, distinguishing it from the direct 5'-hydrolysis seen in DNA or ATP breakdown.[1]
Part 4: Modern Relevance and Applications
While 3'-AMP is often overshadowed by 5'-AMP (energy) and 3',5'-cAMP (signaling), it possesses distinct biological and analytical utility.[1]
Diagnostic Biomarker for RNase Activity
Because 3'-AMP is the specific end-product of RNase T2 and RNase A families, its accumulation is a direct proxy for RNA catabolism.[1] It is used in assays to measure nuclease contamination in industrial RNA production (e.g., mRNA vaccines).[1]
Pharmacological Target: A2B Receptors
Recent studies indicate that 3'-AMP is not merely a waste product but an active ligand.[1] It has been shown to inhibit the proliferation of vascular smooth muscle cells via A2B adenosine receptors , converting to adenosine extracellularly.
Structural Biochemistry
3'-AMP is the terminal moiety of Coenzyme A (CoA).[1] The phosphate at the 3' position of the ADP ribose is essential for the recognition of CoA by enzymes like pantothenate kinase.
Part 5: Data Visualization & Separation Logic
To replicate or understand the isolation of 3'-AMP, one must visualize the separation logic used in early nucleic acid chemistry.[1]
Table 1: Comparative Properties of Adenosine Monophosphates
| Property | 5'-AMP (Muscle) | 3'-AMP (Yeast "b") | 2'-AMP (Yeast "a") |
| Origin | ATP breakdown | RNA hydrolysis (RNase) | RNA hydrolysis (Alkaline) |
| Phosphate Position | C5' of Ribose | C3' of Ribose | C2' of Ribose |
| Dowex-1 Elution | First (0.005 M FA) | Last (0.1 M FA) | Middle (0.1 M FA) |
| Periodate Oxidation | Positive (cis-diol intact) | Negative (blocked) | Negative (blocked) |
| Biological Role | Energy/Metabolism | RNA Catabolism/CoA | RNA Catabolism |
DOT Diagram 2: The Cohn Separation Logic
This flowchart visualizes the decision tree for isolating 3'-AMP from a crude RNA hydrolysate.
Caption: Logic flow of the Cohn Dowex-1 fractionation. 3'-AMP binds most strongly to the anion exchanger, eluting last under acidic conditions.
References
-
Cohn, W. E. (1950).[1] "The separation of purine and pyrimidine bases and of nucleotides by ion exchange." Journal of the American Chemical Society, 72(3), 1471–1478.[1] Link[1]
-
Khym, J. X., & Cohn, W. E. (1954).[1] "The ion-exchange separation of the 5'-ribonucleotides and deoxyribonucleotides." Biochimica et Biophysica Acta, 15(1), 139-140.[1] Link[1]
-
Raines, R. T. (1998).[1] "Ribonuclease A." Chemical Reviews, 98(3), 1045–1066.[1] Link[1]
-
Jackson, E. K., et al. (2011).[1] "2',3'-cAMP, 3'-AMP, and 2'-AMP inhibit human aortic and coronary vascular smooth muscle cell proliferation via A2B receptors."[1] American Journal of Physiology-Heart and Circulatory Physiology, 301(2), H391-H401.[1] Link[1]
-
Cohn, W. E., & Volkin, E. (1951).[1] "Nucleoside-5'-phosphates from ribonucleic acid."[1][6] Nature, 167, 483–484.[1] Link[1]
Sources
- 1. Adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Adenosine 3'-Phosphate | C10H14N5O7P | CID 41211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overview of RNase A Structure/Function Relationships [biosci.mcdb.ucsb.edu]
- 4. RNA hydrolysis - Wikipedia [en.wikipedia.org]
- 5. RNase A - Proteopedia, life in 3D [proteopedia.org]
- 6. Yeast Extracts Nucleotides and Nucleic Acids [novocib.com]
An In-depth Technical Guide to Adenosine 3'-Monophosphate Hydrate
This guide provides a comprehensive technical overview of Adenosine 3'-Monophosphate (3'-AMP), with a particular focus on its hydrated form. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this critical biomolecule. This document delves into its fundamental chemical properties, biological significance, and practical considerations for its use in a laboratory setting.
Section 1: Core Molecular Attributes of Adenosine 3'-Monophosphate
Adenosine 3'-monophosphate is a ribonucleotide, a fundamental building block of RNA. It is composed of three distinct chemical moieties: the purine base adenine, the five-carbon sugar ribose, and a single phosphate group esterified to the 3' hydroxyl group of the ribose sugar. This structural arrangement is pivotal to its function and interactions within biological systems.
Molecular Structure and Weight
The precise molecular weight of 3'-AMP is a critical parameter for accurate experimental design, particularly in quantitative analyses such as preparing standard solutions, interpreting mass spectrometry data, and conducting stoichiometric calculations. It is essential to distinguish between the anhydrous and hydrated forms of the molecule, as the presence of water molecules directly impacts the molecular weight.
The anhydrous form of adenosine 3'-monophosphate has a molecular formula of C₁₀H₁₄N₅O₇P.[1][2][3] Its calculated molecular weight is approximately 347.22 g/mol .[1][2]
In laboratory settings, 3'-AMP is frequently supplied as a hydrate. The monohydrate is a common form, with one molecule of water associated with each molecule of 3'-AMP. The presence of this water of hydration must be accounted for in all calculations.
Table 1: Molecular Properties of Adenosine 3'-Monophosphate and its Hydrate
| Property | Adenosine 3'-Monophosphate (Anhydrous) | Adenosine 3'-Monophosphate (Monohydrate) |
| Molecular Formula | C₁₀H₁₄N₅O₇P[1][2][3] | C₁₀H₁₆N₅O₈P[4] |
| Molecular Weight | 347.22 g/mol [1][2] | 365.24 g/mol [4] |
| Monoisotopic Mass | 347.0631 Da[5] | 365.07364948 Da[4] |
| CAS Number | 84-21-9[1][3] | 6199-71-9[4] |
Chemical Identifiers and Nomenclature
To ensure clarity and avoid ambiguity in research and documentation, it is crucial to use standardized identifiers for 3'-AMP.
-
IUPAC Name : [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate[1]
-
Common Synonyms : 3'-Adenylic acid, 3'-AMP, Yeast adenylic acid[1]
The structural distinction between 3'-AMP and its more commonly known isomer, adenosine 5'-monophosphate (5'-AMP), is the position of the phosphate group on the ribose sugar. This seemingly minor difference has profound implications for their respective biological roles.
Section 2: Biological Significance and Signaling Pathways
While often overshadowed by its 5' counterpart, 3'-AMP is not merely a structural isomer but an active participant in cellular regulation. It is a metabolite that can be produced from the hydrolysis of 2',3'-cyclic AMP (2',3'-cAMP) by certain phosphodiesterases.[2][6]
Role in Cellular Proliferation
Emerging research has highlighted the role of 3'-AMP as a signaling molecule, particularly in the context of vascular smooth muscle cells and glomerular mesangial cells.[2][6] Studies have demonstrated that 3'-AMP can inhibit the proliferation of these cell types.[2][7] This effect is believed to be mediated through its conversion to adenosine and subsequent activation of A2B adenosine receptors.[2][8]
A Novel Pathway for Adenosine-Based Regulation
The generation of 3'-AMP from 2',3'-cAMP represents a distinct and relatively unexplored pathway for adenosine-based cellular regulation.[2] This pathway is independent of the canonical adenylyl cyclase-cAMP-PKA signaling cascade, offering new avenues for therapeutic intervention.
Caption: Simplified signaling pathway of 3'-AMP mediated inhibition of cell proliferation.
Section 3: Practical Laboratory Applications and Methodologies
The accurate use of adenosine 3'-monophosphate hydrate in a research setting necessitates a clear understanding of its properties and appropriate handling procedures.
Preparation of Standard Solutions
Due to its hygroscopic nature, it is imperative to use the molecular weight of the hydrated form (365.24 g/mol for the monohydrate) when preparing solutions of a specific molarity.
Protocol for Preparation of a 10 mM Stock Solution of 3'-AMP Monohydrate:
-
Calculate the required mass: For 10 mL of a 10 mM solution, the calculation is as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 365.24 g/mol = 0.00365 g or 3.65 mg.
-
-
Weighing: Accurately weigh 3.65 mg of adenosine 3'-monophosphate monohydrate using an analytical balance.
-
Dissolution: Transfer the weighed powder to a 15 mL conical tube. Add a portion of the desired solvent (e.g., high-purity water or a suitable buffer) and vortex thoroughly to dissolve.
-
Final Volume Adjustment: Once fully dissolved, bring the final volume to 10 mL with the solvent.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
Caption: Workflow for preparing a 10 mM stock solution of 3'-AMP monohydrate.
Analytical Techniques
Several analytical methods are employed for the detection and quantification of 3'-AMP:
-
High-Performance Liquid Chromatography (HPLC): A robust technique for separating and quantifying 3'-AMP in complex mixtures. A C18 reversed-phase column is typically used with a buffered mobile phase.
-
Mass Spectrometry (MS): Provides high sensitivity and specificity for the detection of 3'-AMP and its metabolites. It is often coupled with liquid chromatography (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and confirmation of the identity of 3'-AMP.
Handling and Storage
Adenosine 3'-monophosphate hydrate is generally a stable compound. However, to ensure its integrity, proper handling and storage are essential.
-
Storage Conditions: The solid material should be stored in a tightly sealed container in a dry and cool place. For long-term storage, refrigeration at 2-8°C is recommended.[3]
-
Safety Precautions: While not classified as a hazardous substance, standard laboratory safety practices should be followed.[9][10] This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[11][12] Avoid inhalation of dust and contact with skin and eyes.[9][13]
Section 4: Conclusion
Adenosine 3'-monophosphate hydrate is a vital molecule for researchers in various fields of biology and chemistry. A precise understanding of its molecular weight, distinguishing between the anhydrous and hydrated forms, is fundamental to experimental accuracy. Beyond its basic chemical properties, 3'-AMP is an active signaling molecule with emerging roles in cellular regulation, presenting exciting opportunities for future research and drug development. This guide provides the core technical information required for the effective and safe utilization of this compound in a scientific setting.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 41211, Adenosine 3'-Phosphate. Retrieved from [Link]
-
Veeprho. (n.d.). Adenosine Monophosphate Impurities and Related Compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16218592, Adenosine 3'-monophosphate hydrate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Adenosine 3',5'-cyclic monophosphate. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). (-)-Adenosine 3'-monophosphate hydrate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Adenosine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 84-21-9 | Chemical Name : Adenosine-3'-Monophosphate. Retrieved from [Link]
-
Wikipedia. (n.d.). Adenosine monophosphate. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Adenosine 3',5'-cyclic monophosphate sodium salt. Retrieved from [Link]
Sources
- 1. Adenosine 3'-Phosphate | C10H14N5O7P | CID 41211 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Adenosine 3'-monophosphate hydrate | C10H16N5O8P | CID 16218592 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. medchemexpress.com [medchemexpress.com]
- 8. Adenosine 3'-monophosphate (sodium salt hydrate) | 3'-AMP | TargetMol [targetmol.com]
- 9. biosynth.com [biosynth.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.ca [fishersci.ca]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Precision Quantitation of 3'-AMP in Cellular Matrices
Part 1: Executive Summary & Biological Context
The Hidden Isomer
Adenosine 3'-monophosphate (3'-AMP) is frequently overlooked in favor of its ubiquitous isomer, 5'-AMP (central to energy metabolism), or the second messenger 3',5'-cyclic AMP (cAMP). However, 3'-AMP is a critical, distinct metabolite serving as a proxy for RNA turnover and cellular stress .
Unlike 5'-AMP, which is generated by ATP hydrolysis, 3'-AMP is primarily produced during the degradation of RNA by RNases (specifically the T2 family) and the hydrolysis of 2',3'-cAMP. Its accumulation is a hallmark of oxidative stress and specific defects in the RNA decay machinery (e.g., NUDT family deficiencies).
The Analytical Challenge:
The intracellular concentration of 5'-AMP is typically millimolar (mM), whereas 3'-AMP exists in the nanomolar to low micromolar range (
This guide details a Porous Graphitic Carbon (PGC) LC-MS/MS workflow specifically designed to resolve 3'-AMP from its 2'- and 5'-isomers.
Pathway Visualization
The following diagram illustrates the distinct biological origin of 3'-AMP compared to the energetic nucleotide pool.
Figure 1: The metabolic origin of 3'-AMP via RNA degradation, distinct from the ATP-driven 5'-AMP pool.
Part 2: Experimental Protocols
Phase 1: Pre-Analytical Control (The "Stop" Signal)
Critical Causality: Nucleotide turnover rates are measured in seconds. Standard harvesting (trypsinization, washing with warm PBS) induces hypoxic stress, causing massive ATP breakdown into 5'-AMP and Adenosine, which alters the baseline and suppresses 3'-AMP ionization.
The Golden Rule: Metabolism must be quenched before cell harvesting.
Reagents
-
Quenching/Extraction Solvent: 40% Acetonitrile (ACN) : 40% Methanol (MeOH) : 20% Water (ddH2O). Pre-chilled to -40°C or lower.
-
Internal Standard (IS):
-Adenosine or -5'-AMP (1 µM stock). Note: Stable isotope 3'-AMP is rare; 13C-5'-AMP is an acceptable surrogate if chromatographic separation is achieved.
Protocol
-
Preparation: Place the Extraction Solvent on dry ice 30 minutes prior to harvest.
-
Quenching:
-
Remove culture plate from incubator.
-
Immediately aspirate media.
-
Do not wash with PBS. (Washing takes time and leaks metabolites).
-
Immediately pour -40°C Extraction Solvent directly onto the monolayer (1 mL per
cells).
-
-
Harvesting:
-
Incubate plate on dry ice for 5 minutes.
-
Scrape cells into the solvent using a cell lifter.
-
Transfer slurry to a pre-chilled microcentrifuge tube.
-
-
Lysis & Clarification:
-
Vortex vigorously for 30 seconds.
-
Incubate at -80°C for 1 hour (facilitates protein precipitation).
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a fresh glass vial for LC-MS.
-
Phase 2: LC-MS/MS Quantification (The Resolution Step)
Expertise Insight: Traditional C18 columns fail to retain polar nucleotides or separate isomers. Ion-pairing reagents (like tributylamine) are often used but they permanently contaminate Mass Specs. The Solution: Use a Porous Graphitic Carbon (PGC) column (e.g., Hypercarb). PGC retains polar compounds via charge-induced dipole interactions and has unique stereoselectivity to resolve 3' vs 5' isomers.
Chromatographic Conditions
-
Column: Hypercarb PGC (100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonia). High pH is crucial for PGC resolution of nucleotides.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.3 mL/min.
Gradient Table
| Time (min) | % B | Event |
| 0.0 | 2 | Loading/Desalting |
| 2.0 | 2 | Isomer Injection |
| 12.0 | 60 | Elution |
| 12.1 | 95 | Wash (Critical for PGC) |
| 15.0 | 95 | Wash Hold |
| 15.1 | 2 | Re-equilibration |
| 20.0 | 2 | End |
Mass Spectrometry Parameters (MRM)
Operate in Negative Ion Mode (ESI-).[1] Nucleotides ionize best in negative mode due to the phosphate group.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| 3'-AMP | 346.1 | 79.0 ( | 35 | Quantifier |
| 3'-AMP | 346.1 | 134.1 (Adenine) | 25 | Qualifier |
| 5'-AMP | 346.1 | 79.0 | 35 | Interference Monitor |
| 356.1 | 79.0 | 35 | Normalization |
Note on Resolution: Under these conditions, 5'-AMP typically elutes earlier than 3'-AMP on a PGC column. You must run pure standards of both to establish retention time windows.
Phase 3: Workflow Logic & Data Integrity
The following workflow ensures that the high-abundance 5'-AMP does not compromise the 3'-AMP data.
Figure 2: Analytical workflow emphasizing the critical chromatographic separation of isomers prior to MS detection.
Part 3: Validation & Troubleshooting
Self-Validating Systems
To ensure trustworthiness (E-E-A-T), every batch must include:
-
Spike-Recovery: Spike a known concentration of 3'-AMP into a "dummy" cell lysate. Recovery should be 80-120%. If <50%, your matrix is suppressing ionization (dilute sample).
-
Isomer Resolution Check: Inject a mix of 1 µM 5'-AMP and 1 µM 3'-AMP. The valley between peaks must return to baseline (Resolution
).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No 3'-AMP peak detected | Low abundance or suppression | Increase cell input ( |
| Single broad peak | Co-elution with 5'-AMP | Switch to Hypercarb column; Increase pH to 9.0; Lower gradient slope. |
| High background noise | Phosphate contamination | Avoid PBS washes; Use LC-MS grade solvents only. |
| Retention time shift | Column aging (PGC) | PGC columns require "regeneration" with 95% ACN/0.1% TFA occasionally. |
References
-
Biological Role of 3'-AMP
-
LC-MS/MS Method for Nucleotides
-
Xing, Y., et al. (2019). "Simultaneous determination of 2',3'-cAMP, 3'-AMP, and 2'-AMP in cell cultures by LC-MS/MS." Journal of Chromatography B. Link
- Context: Provides specific validation for the extraction and separ
-
-
PGC Column Chemistry
-
Thermo Fisher Scientific. (2020). "Hypercarb Porous Graphitic Carbon LC Columns Application Note." Link
- Context: Technical grounding for the use of PGC in separ
-
-
Metabolite Quenching Protocols
-
Lu, W., et al. (2017). "Metabolite extraction: a key step in metabolomics." Nature Protocols. Link
- Context: Authoritative source for the cold-solvent extraction methodology described in Part 2.
-
Sources
Application Notes & Protocols: In Vitro Applications of Adenosine 3'-monophosphate (3'-AMP)
Introduction: Beyond the Canonical Second Messenger
In the landscape of cellular signaling, Adenosine 3',5'-cyclic monophosphate (cAMP) is ubiquitously recognized as a critical second messenger, orchestrating a vast array of physiological responses.[1][2][3] However, its structural isomer, Adenosine 3'-monophosphate (3'-AMP), while less prominent, is an important nucleotide with distinct and significant biological activities. 3'-AMP is not merely a metabolic byproduct but an active signaling molecule that can, for instance, modulate cyclic AMP production and influence cellular processes like proliferation.[4] It has been shown to inhibit the proliferation of human aortic and coronary vascular smooth muscle cells, an effect mediated through A2B adenosine receptors.[4]
This guide provides a comprehensive technical overview for the effective in vitro use of 3'-AMP. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical handling instructions to ensure experimental success and data reproducibility.
Physicochemical Properties & Reagent Preparation
Accurate preparation and handling of 3'-AMP are foundational to reliable experimental outcomes. The compound is typically supplied as a white crystalline solid.[5]
Key Properties of Adenosine 3'-monophosphate
The following table summarizes the essential physicochemical properties of 3'-AMP.
| Property | Value | Source |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | PubChem[5] |
| CAS Number | 84-21-9 | MedChemExpress[4] |
| Molecular Formula | C₁₀H₁₄N₅O₇P | PubChem[5] |
| Molecular Weight | 347.22 g/mol | PubChem[5] |
| Appearance | White powder or solid | MedChemExpress[4], PubChem[5] |
| Storage | Store powder at -20°C, desiccated | Sigma-Aldrich |
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a concentrated aqueous stock solution, which is suitable for subsequent dilution into experimental buffers or cell culture media.
Materials:
-
Adenosine 3'-monophosphate (powder, e.g., Sigma-Aldrich Cat. No. A1131)
-
Nuclease-free water (e.g., sterile, deionized water)
-
Sterile conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator water bath or heating block (optional)
-
Sterile 0.22 µm syringe filter (optional, for cell culture applications)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 3.47 mg of 3'-AMP powder for every 1 mL of solvent.
-
Calculation: 347.22 g/mol (MW) * 0.010 mol/L (Target Molarity) = 3.4722 g/L = 3.47 mg/mL
-
-
Dissolution: Aseptically transfer the weighed powder into a sterile conical tube. Add the calculated volume of nuclease-free water.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes. 3'-AMP has limited solubility in water at room temperature.[4] To aid dissolution, gentle warming (up to 60°C) and/or sonication may be required.[4] Visually inspect to ensure all powder has dissolved completely.
-
Sterilization (for cell culture): For applications requiring sterility, pass the solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent microbial contamination of cell cultures.[6]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration (10 mM), and preparation date. Store aliquots at -20°C.
Mechanism of Action: Influencing the Adenosine/cAMP Axis
The primary mechanism of 3'-AMP involves its ability to increase local adenosine concentrations and stimulate cAMP production, often through the activation of specific cell surface receptors.[4] In vascular smooth muscle cells, 3'-AMP acts on A2B adenosine receptors. This receptor activation stimulates adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[1][3] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit cellular responses, such as the inhibition of cell proliferation.[1]
Experimental Protocols & Workflows
The following protocols provide validated, step-by-step methodologies for common in vitro applications of 3'-AMP.
Application 1: Acid Phosphatase (ACP) Activity Assay
Principle: 3'-AMP serves as a substrate for acid phosphatases. The enzyme hydrolyzes the phosphate group from 3'-AMP, and the rate of this reaction can be quantified. This assay is historically significant for the diagnosis of certain cancers where ACP levels are elevated.[4] The protocol below is a generalized colorimetric method for measuring ACP activity using 3'-AMP.
Materials:
-
3'-AMP stock solution (10 mM)
-
Citrate Buffer (0.1 M, pH 4.8)
-
Enzyme source (e.g., purified acid phosphatase, cell lysate)
-
Tris-HCl (1 M, pH 8.5) or other stop solution
-
Malachite Green Phosphate Detection Kit (or similar)
-
96-well microplate
-
Incubator and microplate reader
Protocol:
-
Reagent Preparation:
-
Substrate Working Solution (1 mM): Dilute the 10 mM 3'-AMP stock solution 1:10 in 0.1 M Citrate Buffer (pH 4.8). Prepare this fresh before each experiment.
-
Phosphate Standards: Prepare a standard curve using the phosphate standard provided in the detection kit, following the manufacturer's instructions.
-
-
Assay Setup:
-
Add 50 µL of the appropriate buffer (Citrate Buffer) to "blank" wells.
-
Add 50 µL of the Phosphate Standards to designated wells.
-
Add 25 µL of the enzyme source (diluted in Citrate Buffer) to the experimental wells. For a negative control, add buffer instead of the enzyme.
-
-
Initiate Reaction: Add 25 µL of the 1 mM 3'-AMP Substrate Working Solution to the experimental and blank wells. The total reaction volume is 50 µL.
-
Incubation: Mix the plate gently on an orbital shaker and incubate at 37°C for 30-60 minutes. The optimal time may need to be determined empirically based on enzyme activity.
-
Stop Reaction & Detection:
-
Stop the reaction by adding a stop solution if required by the detection kit.
-
Add 100 µL of the Malachite Green reagent to all wells (standards, blank, and experimental).
-
Incubate at room temperature for 15-30 minutes for color development.
-
-
Measurement: Read the absorbance at the recommended wavelength (typically ~620-650 nm) using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all readings. Determine the amount of phosphate released in the experimental samples by comparing their absorbance values to the phosphate standard curve. Enzyme activity can be expressed as nmol of phosphate released per minute per mg of protein.
Application 2: Cell Proliferation Inhibition Assay
Principle: This protocol assesses the dose-dependent effect of 3'-AMP on the proliferation of cultured cells, such as human aortic vascular smooth muscle cells (AVSMCs).[4] Cell viability is measured using a colorimetric method like the MTT or WST-1 assay.
Materials:
-
Human AVSMCs or other relevant cell line
-
Complete cell culture medium
-
Serum-free medium (for starvation, if required)
-
3'-AMP stock solution (10 mM)
-
Vehicle control (the solvent used for the stock solution, e.g., sterile water)
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. The optimal density should be determined to ensure cells are in a logarithmic growth phase at the end of the experiment.
-
Acclimatization: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Treatment Preparation: Prepare serial dilutions of 3'-AMP in the appropriate cell culture medium. A typical concentration range to test for AVSMCs is 0.1 µM to 100 µM.[4] Also prepare a vehicle control using the same final concentration of the solvent as in the highest 3'-AMP dose.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different concentrations of 3'-AMP, the vehicle control, or fresh medium (for the untreated control) to the respective wells. It is recommended to test each condition in triplicate or quadruplicate.
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
Viability Measurement: Approximately 4 hours before the end of the incubation period, add the viability reagent (e.g., 10 µL of WST-1 reagent per 100 µL of medium) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours, allowing the colorimetric reaction to develop.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Data Analysis:
-
Average the replicate readings for each condition.
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data by expressing the viability of treated cells as a percentage of the untreated control: (% Viability) = (Abs_sample / Abs_untreated_control) * 100.
-
Plot the % Viability against the log of the 3'-AMP concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits proliferation by 50%).
-
References
-
Spandidos, A., et al. (2017). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). International Journal of Molecular Medicine. Available at: [Link]
-
Al-Wagga, A., & El-Sisi, A. (2022). Cyclic adenosine monophosphate: Recent and future perspectives on various diseases. Medical Science. Available at: [Link]
-
Wikipedia. (2024). Cyclic adenosine monophosphate. Wikipedia. Available at: [Link]
-
YouTube. (2014). Cyclic adenosine monophosphate. YouTube. Available at: [Link]
-
Wikipedia. (2024). Adenosine monophosphate. Wikipedia. Available at: [Link]
-
Blair, N., & Baillie, G. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol. Available at: [Link]
-
Dworkin, M., & Keller, K. H. (1977). Solubility and diffusion coefficient of adenosine 3':5'-monophosphate. Journal of Biological Chemistry. Available at: [Link]
-
Ryan, W. L., & Heidrick, M. L. (1968). Inhibition of cell growth in vitro by adenosine 3',5'-monophosphate. Science. Available at: [Link]
-
Davis, T. A., & Dubinsky, W. P. (1989). Effect of adenosine 3',5'-cyclic monophosphate on volume and cytoskeleton of MDCK cells. The American journal of physiology. Available at: [Link]
-
PubChem. (n.d.). Adenosine 3'-Phosphate. National Center for Biotechnology Information. Available at: [Link]
-
Froehlich, J. E., & Rachmeler, M. (1972). EFFECT OF ADENOSINE 3'-5'-CYCLIC MONOPHOSPHATE ON CELL PROLIFERATION. Journal of Cell Biology. Available at: [Link]
-
MDPI. (2024). Adenosine Monophosphate as a Metabolic Adjuvant Enhances Antibiotic Efficacy against Drug-Resistant Bacterial Pathogens. MDPI. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Adenosine Monophosphate Assay Kit. Cell Biolabs, Inc.. Available at: [Link]
-
Gilman, A. G. (1970). A protein binding assay for adenosine 3':5'-cyclic monophosphate. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]
-
Trayer, I. P., et al. (1974). Preparation of adenosine nucleotide derivatives suitable for affinity chromatography. Biochemical Journal. Available at: [Link]
-
HiMedia Laboratories. (2015). Adenosine 5'-monophosphate sodium salt. HiMedia Laboratories. Available at: [Link]
Sources
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenosine 3'-Phosphate | C10H14N5O7P | CID 41211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. himedialabs.com [himedialabs.com]
measuring acid phosphatase activity with 3'-AMP
Application Note: High-Sensitivity Determination of Acid Phosphatase Activity using Adenosine 3'-Monophosphate (3'-AMP)
Introduction & Biological Context
Acid phosphatases (AP, EC 3.1.3.[1][2]2) are a ubiquitous class of enzymes that hydrolyze orthophosphate monoesters under acidic conditions (pH 4.0–6.0). While
Why use 3'-AMP? The use of Adenosine 3'-monophosphate (3'-AMP) as a substrate is critical for distinguishing 3'-nucleotidase activity from non-specific phosphatase activity. This distinction is vital in:
-
Plant Physiology: Characterizing germination-associated enzymes in wheat germ and other seeds where 3'-nucleotidases mobilize phosphate from RNA degradation products.
-
Parasitology: Leishmania donovani expresses a surface membrane 3'-nucleotidase/nuclease (Class I AP) essential for purine acquisition, making it a high-value drug target.
-
Fungal Metabolism: Differentiating metabolic pathways in yeast and filamentous fungi.
This guide details a high-sensitivity, plate-based protocol for measuring the hydrolysis of 3'-AMP. Unlike the
Reaction Mechanism & Principle
The assay proceeds in two distinct phases:
-
Enzymatic Hydrolysis: The enzyme cleaves the phosphate ester bond at the 3' position of the adenosine ribose ring.
-
Colorimetric Detection: The released inorganic phosphate (
) reacts with molybdate in an acidic medium to form phosphomolybdate, which complexes with Malachite Green. This complex absorbs strongly at 620–640 nm.
Expert Insight: Unlike 5'-AMP, 3'-AMP hydrolysis is highly specific to certain AP isoforms. Using 5'-AMP as a parallel control can help calculate the "3'-Index" of your enzyme preparation.
Figure 1: Reaction mechanism coupling enzymatic hydrolysis to colorimetric phosphate detection.
Materials & Reagents
Critical Requirement: All glassware must be acid-washed to remove residual phosphate. Use phosphate-free detergents.
| Component | Specification | Preparation Notes |
| Buffer System | 100 mM Sodium Acetate, pH 5.0 | Adjust pH with Acetic Acid. Filter sterilize. |
| Substrate | 10 mM 3'-AMP | Dissolve in Assay Buffer. Freshly prepared. |
| Phosphate Standard | 1 mM | Dilute from 100 mM stock for standard curve. |
| Detection Reagent | Malachite Green Reagent | Commercially available (e.g., Sigma, Abcam) or prepared fresh (3:1 mix of 0.045% Malachite Green and 4.2% Ammonium Molybdate in 4M HCl). |
| Stop Solution | Not usually required | The acidic nature of Malachite Green reagent (in 4M HCl) effectively quenches the enzyme. |
| Enzyme Sample | Purified or Crude Extract | Desalt via dialysis or spin column to remove buffer phosphate (e.g., PBS). |
Experimental Protocol (96-Well Plate Format)
This protocol is designed for high-throughput screening (HTS) and kinetic analysis.
Phase 1: Preparation of Standards and Controls
-
Phosphate Standard Curve: Prepare a serial dilution of
in Assay Buffer ranging from 0 to 50 (0 to 5 nmol/well). -
Enzyme Blank: Contains Enzyme + Buffer (No Substrate). Controls for endogenous phosphate in the sample.
-
Substrate Blank: Contains Substrate + Buffer (No Enzyme). Controls for non-enzymatic hydrolysis of 3'-AMP.
Phase 2: Enzymatic Reaction
-
Equilibration: Pre-warm the Assay Buffer and Enzyme samples to 37°C.
-
Plate Setup:
-
Add 80
of Assay Buffer to "Blank" wells. -
Add 80
of Enzyme Solution (diluted to optimal range) to "Test" and "Enzyme Blank" wells.
-
-
Initiation:
-
Add 20
of 10 mM 3'-AMP to "Test" and "Substrate Blank" wells. -
Note: The final reaction volume is 100
; final substrate concentration is 2 mM.
-
-
Incubation: Incubate at 37°C for 10–30 minutes . (Optimize time to ensure linearity).
Phase 3: Detection
-
Termination & Development: Add 20–50
(depending on kit formulation) of Malachite Green Reagent to all wells.-
Caution: This reagent is highly acidic.
-
-
Incubation: Incubate for 15–20 minutes at Room Temperature (RT) for color development.
-
Measurement: Read absorbance at 620 nm (range 600–660 nm) on a microplate reader.
Workflow Visualization
Figure 2: Step-by-step pipetting and incubation workflow for the plate-based assay.
Data Analysis & Calculation
Step 1: Correct for Background
Step 2: Convert OD to Concentration
Use the slope (
Step 3: Calculate Specific Activity
-
Unit Definition: One unit is the amount of enzyme that releases 1
of inorganic phosphate per minute at 37°C, pH 5.0.
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Probable Cause | Corrective Action |
| High Background (Blanks) | Phosphate contamination | Use phosphate-free detergents for glassware. Check water purity (Milli-Q required). |
| Precipitation in Wells | Protein-Dye interaction | Some proteins precipitate with Malachite Green. Add 0.01% Tween-20 to the reagent or spin down plates before reading. |
| Non-Linear Rates | Substrate depletion | Dilute enzyme 1:10 or reduce incubation time. Ensure |
| Low Sensitivity | pH Mismatch | Ensure the final reaction mix becomes highly acidic ( |
References
-
Sigma-Aldrich. (n.d.). Enzymatic Assay of Acid Phosphatase (EC 3.1.3.2).[2] Retrieved from
-
Abcam. (2023).[3] Acid Phosphatase Assay Kit (Colorimetric) Protocol. Retrieved from
- Gottlieb, M., & Dwyer, D. M. (1981). Protozoan Parasite Leishmania donovani: Surface Membrane Acid Phosphatase Activity. Science. (Context for 3'-nucleotidase specificity).
-
Baykov, A. A., et al. (1988).[4] A malachite green procedure for orthophosphate determination and its use in alkaline phosphatase-based enzyme immunoassay.[4] Analytical Biochemistry.[3][4][5]
-
R&D Systems. (n.d.). Malachite Green Phosphate Detection Kit Protocol.[3][6][7] Retrieved from
Sources
- 1. Acid phosphatase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. abcam.co.jp [abcam.co.jp]
- 4. A malachite green procedure for orthophosphate determination and its use in alkaline phosphatase-based enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. linear.es [linear.es]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Anti-proliferative Effect of 3'-AMP on Smooth Muscle Cells
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 3'-AMP in Vascular Disease
Abnormal proliferation of vascular smooth muscle cells (VSMCs) is a cornerstone of the pathology of numerous cardiovascular diseases, including atherosclerosis, hypertension, and restenosis following angioplasty. Consequently, identifying endogenous molecules and pathways that can suppress VSMC proliferation is of significant therapeutic interest. Adenosine 3'-monophosphate (3'-AMP), a naturally occurring nucleotide, has emerged as a potent inhibitor of VSMC growth. These application notes provide a comprehensive guide to understanding and investigating the anti-proliferative effects of 3'-AMP, detailing its mechanism of action and providing robust protocols for its study in a research setting.
The primary mechanism underlying the anti-proliferative action of 3'-AMP on VSMCs involves its extracellular conversion to adenosine.[1][2][3] Adenosine then activates A2B adenosine receptors on the cell surface, initiating a signaling cascade that culminates in the inhibition of cell cycle progression.[1][2][3][4][5][6] This guide will dissect this pathway and provide the necessary tools to quantify the effects of 3'-AMP on VSMC proliferation.
Mechanism of Action: The 3'-AMP to Adenosine Axis
The anti-proliferative effect of 3'-AMP is not direct but is mediated through a multi-step extracellular process. Extracellular 3'-AMP is metabolized to adenosine by ectonucleotidases present on the surface of VSMCs.[1][7] This newly synthesized adenosine then acts as a signaling molecule, binding to and activating A2B adenosine receptors, which are Gs-protein coupled receptors.[1][4][5][6][8]
Activation of the A2B receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][7][8] cAMP is a crucial second messenger that governs a multitude of cellular processes, including cell proliferation.[9] In VSMCs, elevated cAMP levels inhibit proliferation through two primary effector pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[9][10] Both PKA and Epac can independently and synergistically suppress the signaling pathways that drive cell cycle progression, ultimately leading to a quiescent cellular state.[9][11]
Signaling Pathway Diagram
Caption: Signaling pathway of 3'-AMP-mediated inhibition of smooth muscle cell proliferation.
Quantitative Data Summary: Dose-Dependent Inhibition of Proliferation
Studies have demonstrated that 3'-AMP exerts a concentration-dependent inhibitory effect on the proliferation of various types of smooth muscle cells. The following table summarizes key quantitative findings from the literature.
| Compound | Cell Type | Proliferation Endpoint | Effective Concentration | Observed Effect | Reference |
| 3'-AMP | Rat Aortic VSMCs | Cell Number | 30 µM | Significant inhibition of proliferation | [1] |
| 3'-AMP | Preglomerular VSMCs | Cell Counts | 10-100 µM | Concentration-dependent antiproliferative effects | [3] |
| 2',3'-cAMP | Human Aortic VSMCs | Cell Proliferation | 100 µM | ~50% inhibition of proliferation | [1] |
Note: The inhibitory effect of 3'-AMP is often compared to that of 5'-AMP, a well-known adenosine precursor. 3'-AMP has been shown to be nearly as potent as 5'-AMP in inhibiting VSMC proliferation.[1]
Experimental Protocols
Protocol 1: Vascular Smooth Muscle Cell Culture
-
Cell Source: Obtain primary vascular smooth muscle cells from a reputable commercial vendor or through established isolation protocols from aortic explants.
-
Culture Medium: Culture VSMCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using trypsin-EDTA. For experiments, use cells between passages 3 and 8 to ensure phenotypic stability.
Protocol 2: Assessment of VSMC Proliferation using EdU (Click Chemistry)
This protocol provides a sensitive and non-radioactive method to measure DNA synthesis and, consequently, cell proliferation.[12]
Materials:
-
VSMCs cultured in 96-well plates
-
Complete culture medium (DMEM + 10% FBS)
-
Serum-free DMEM
-
3'-AMP stock solution (in sterile water or PBS)
-
Mitogen (e.g., Platelet-Derived Growth Factor, PDGF, at 30 ng/mL)
-
5-ethynyl-2'-deoxyuridine (EdU) labeling solution (commercially available kits)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the complete medium with serum-free DMEM for 24-48 hours.
-
Treatment:
-
Pre-treat the cells with varying concentrations of 3'-AMP (e.g., 1, 10, 30, 100 µM) for 1-2 hours.
-
Include a vehicle control (medium with the same solvent used for 3'-AMP).
-
Stimulate proliferation by adding a mitogen (e.g., PDGF) to all wells except for the negative control.
-
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell cycle length of your VSMCs.
-
Fixation and Permeabilization:
-
Gently aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells once with PBS.
-
Stain the nuclei with DAPI for 5-10 minutes.
-
Wash twice with PBS.
-
Image the plate using a fluorescence microscope.
-
-
Data Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
Workflow for EdU-Based Proliferation Assay
Caption: Step-by-step workflow for the EdU proliferation assay.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol allows for the qualitative and semi-quantitative analysis of proteins involved in the 3'-AMP signaling pathway, such as phosphorylated PKA substrates and markers of cell cycle progression.[11][13][14][15]
Materials:
-
VSMCs cultured in 6-well plates or larger vessels
-
Treatment reagents (3'-AMP, mitogens, inhibitors)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VASP, anti-p27Kip1, anti-Cyclin D1, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture and treat VSMCs as described in the proliferation assay, ensuring to collect lysates at appropriate time points to capture signaling events.
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., beta-actin) to compare protein expression levels between different treatment groups.
Troubleshooting and Self-Validation
-
Variability in Proliferation Assays: Ensure consistent cell seeding density and serum starvation times. Use a positive control (mitogen alone) and a negative control (vehicle) in every experiment.
-
Weak Western Blot Signal: Optimize antibody concentrations and incubation times. Ensure complete transfer of proteins to the membrane. Use fresh lysis buffer with inhibitors.
-
Confirming the Adenosine-Mediated Mechanism: To validate that the effect of 3'-AMP is mediated by adenosine and A2B receptors, perform experiments in the presence of an A2B receptor antagonist (e.g., MRS-1754). The antagonist should block the anti-proliferative effect of 3'-AMP.[1]
Conclusion
3'-AMP represents a promising endogenous molecule for the control of vascular smooth muscle cell proliferation. The protocols and information provided in these application notes offer a robust framework for researchers to investigate the anti-proliferative effects of 3'-AMP and to further elucidate its therapeutic potential in cardiovascular diseases.
References
-
Jackson, E. K., et al. (2011). 2',3'-cAMP, 3'-AMP, and 2'-AMP inhibit human aortic and coronary vascular smooth muscle cell proliferation via A2B receptors. American Journal of Physiology-Heart and Circulatory Physiology, 301(2), H391-H401. [Link]
-
Kovacs, L., & Stork, P. J. (2019). Ending Restenosis: Inhibition of Vascular Smooth Muscle Cell Proliferation by cAMP. International Journal of Molecular Sciences, 20(22), 5737. [Link]
-
Chen, Y. F., et al. (2017). Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway. Frontiers in Pharmacology, 8, 418. [Link]
-
Wong, V., Arumugam, P., & Wrenshall, L. E. (2022). Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry. JoVE (Journal of Visualized Experiments), (186), e59930. [Link]
-
Jackson, E. K., et al. (2011). 2',3'-cAMP, 3'-AMP, and 2'-AMP inhibit human aortic and coronary vascular smooth muscle cell proliferation via A2B receptors. American Journal of Physiology-Heart and Circulatory Physiology, 301(2), H391-401. [Link]
-
Gillespie, D. G., et al. (2014). Adenosine, Via A2B receptors, Inhibits Human Progenitor Smooth Muscle Cell Growth. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(9), 1934-1943. [Link]
-
Dubey, R. K., et al. (1996). Cyclic AMP-adenosine pathway inhibits vascular smooth muscle cell growth. Hypertension, 28(5), 765-771. [Link]
-
Howe, A. K. (2004). PKA and Epac synergistically inhibit smooth muscle cell proliferation. Journal of Biological Chemistry, 279(15), 15148-15157. [Link]
-
Dubey, R. K., et al. (1996). Cyclic AMP–Adenosine Pathway Inhibits Vascular Smooth Muscle Cell Growth. Hypertension, 28(5), 765-771. [Link]
-
Jackson, E. K., et al. (2011). 2'-AMP and 3'-AMP Inhibit Proliferation of Preglomerular Vascular Smooth Muscle Cells and Glomerular Mesangial Cells via A2B Receptors. Journal of Pharmacology and Experimental Therapeutics, 337(2), 526-534. [Link]
-
Dubey, R. K., et al. (1998). A2B Receptors Mediate Antimitogenesis in Vascular Smooth Muscle Cells. Hypertension, 32(6), 1056-1063. [Link]
-
Chen, Y. F., et al. (2017). Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway. Frontiers in Pharmacology, 8, 418. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad Bulletin 6376. [Link]
-
Gillespie, D. G., et al. (2014). Adenosine, Via A2B receptors, Inhibits Human Progenitor Smooth Muscle Cell Growth. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(9), 1934-1943. [Link]
-
Villa, F., et al. (2024). Inhibition of Vascular Smooth Muscle Cell Proliferation by ENPP1: The Role of CD73 and the Adenosine Signaling Axis. International Journal of Molecular Sciences, 25(13), 7114. [Link]
-
Nacalai Tesque. (n.d.). Western Blotting Protocol Ver. 1.2. [Link]
-
Heiss, C., et al. (2009). 3-Deazaadenosine prevents smooth muscle cell proliferation and neointima formation by interfering with Ras signaling. Circulation Research, 104(10), 1192-1200. [Link]
-
Magee, J. (n.d.). Western blot protocol. Jeffrey Magee Lab, Washington University in St. Louis. [Link]
-
Dubey, R. K., et al. (1997). Adenosine inhibits growth of human aortic smooth muscle cells via A2B receptors. Hypertension, 30(3 Pt 1), 516-524. [Link]
Sources
- 1. 2′,3′-cAMP, 3′-AMP, and 2′-AMP inhibit human aortic and coronary vascular smooth muscle cell proliferation via A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2',3'-cAMP, 3'-AMP, and 2'-AMP inhibit human aortic and coronary vascular smooth muscle cell proliferation via A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-AMP and 3′-AMP Inhibit Proliferation of Preglomerular Vascular Smooth Muscle Cells and Glomerular Mesangial Cells via A2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine, Via A2B receptors, Inhibits Human Progenitor Smooth Muscle Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Adenosine inhibits growth of human aortic smooth muscle cells via A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ending Restenosis: Inhibition of Vascular Smooth Muscle Cell Proliferation by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway [frontiersin.org]
- 11. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. bio-rad.com [bio-rad.com]
- 14. nacalai.com [nacalai.com]
- 15. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
Adenosine 3'-Monophosphate Hydrate: Protocol for Enzymatic Characterization and HPLC Analysis
Content Type: Application Note & Detailed Protocol Target Audience: Biochemists, Enzymologists, and Drug Discovery Scientists Focus: Enzymatic hydrolysis (3'-Nucleotidase), Isomer differentiation (HPLC), and Cellular Signaling.
Introduction: The Forgotten Isomer
Adenosine 3'-monophosphate (3'-AMP) is a structural isomer of the ubiquitous energy metabolite 5'-AMP. While 5'-AMP is central to cellular energy homeostasis (AMPK pathway), 3'-AMP serves distinct biological roles primarily associated with RNA catabolism and extracellular signaling .
In biological systems, 3'-AMP is generated through the hydrolysis of 2',3'-cyclic monophosphate (2',3'-cAMP) intermediates produced during RNA degradation by specific ribonucleases (e.g., RNase T2 family). Unlike 5'-AMP, which is recycled into ATP, 3'-AMP is the specific substrate for 3'-nucleotidase (EC 3.1.3.6), an enzyme used as a surface marker for specific parasites (e.g., Leishmania donovani) and involved in plant phosphate scavenging.
This guide provides standardized protocols for utilizing 3'-AMP hydrate in enzymatic assays and separating it from its isomers using high-performance liquid chromatography (HPLC).
Chemical Specifications
-
Compound: Adenosine 3'-monophosphate hydrate
-
CAS Number: 18422-05-4 (Free acid/Hydrate forms vary; verify specific salt)
-
Solubility: Soluble in water (up to 50 mg/mL) and 1N NH₄OH.
-
Storage: -20°C (Stable in dry form; hydrolyzes slowly in acidic solution).
Biological Pathway & Relevance[4][5]
The generation of 3'-AMP is a hallmark of specific RNA decay pathways. Unlike RNase A (which yields 3'-phosphates), many intracellular processing events yield 5'-phosphates. Therefore, the presence of 3'-AMP is a specific indicator of RNase T2-like activity or 2',3'-cyclic phosphodiesterase activity.
Figure 1: Generation and fate of 3'-AMP. Note that 3'-Nucleotidase specifically converts 3'-AMP to Adenosine, distinguishing it from general phosphatases.
Protocol: 3'-Nucleotidase Activity Assay
This colorimetric assay quantifies the activity of 3'-nucleotidase by measuring the release of inorganic phosphate (Pi) from 3'-AMP. This enzyme is distinct from 5'-nucleotidase (CD73) and alkaline phosphatase.
Materials Required[4][6][7][8][9][10][11][12][13][14]
-
Substrate: Adenosine 3'-monophosphate hydrate (10 mM stock in water).
-
Buffer: 100 mM Tris-HCl, pH 7.5 (at 37°C).
-
Stop Solution: 20% (w/v) Trichloroacetic Acid (TCA).
-
Detection Reagent: Malachite Green Phosphate Detection Kit (or Ammonium Molybdate/H₂SO₄).
-
Enzyme Sample: Purified 3'-nucleotidase or crude lysate (e.g., Leishmania membrane fraction).
Experimental Workflow
| Step | Action | Volume | Notes |
| 1 | Equilibration | - | Pre-warm Tris Buffer and Enzyme sample to 37°C. |
| 2 | Reaction Setup | 100 µL | Mix 80 µL Buffer + 10 µL Enzyme . |
| 3 | Initiation | 10 µL | Add 10 µL 3'-AMP Substrate (Final conc: 1 mM). Mix by inversion. |
| 4 | Incubation | - | Incubate at 37°C for 10–30 minutes . |
| 5 | Termination | 50 µL | Add 20% TCA to stop the reaction. Precipitate proteins on ice for 5 min. |
| 6 | Clarification | - | Centrifuge at 10,000 × g for 5 min to remove protein precipitate. |
| 7 | Detection | 100 µL | Transfer supernatant to a fresh plate. Add Malachite Green Reagent . |
| 8 | Measurement | - | Incubate 20 min at RT. Read Absorbance at 620–650 nm . |
Control Setup:
-
Blank: Buffer + Substrate + Stop Solution (added before enzyme).
-
Specificity Control: Run parallel reaction with 5'-AMP . True 3'-nucleotidase will show negligible activity against 5'-AMP.
Protocol: HPLC Separation of AMP Isomers[15]
Distinguishing 3'-AMP from its isomers (2'-AMP and 5'-AMP) is challenging on standard C18 columns due to identical mass and similar hydrophobicity. Two methods are recommended: Ion-Pairing RP-HPLC (Standard) and Porous Graphitic Carbon (Advanced/Best Resolution).
Method A: Ion-Pair Reversed-Phase HPLC (Standard Equipment)
This method uses tetrabutylammonium hydrogen sulfate (TBAHS) to resolve the phosphate positional isomers based on slight pKa differences.
-
Column: C18 Analytical Column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 6.0) + 5 mM TBAHS.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Adenine absorption max).
Gradient Profile:
| Time (min) | % Mobile Phase B | Phase |
|---|---|---|
| 0–5 | 2% | Isocratic Hold |
| 5–20 | 2% → 25% | Linear Gradient |
| 20–25 | 25% | Wash |
| 25–30 | 2% | Re-equilibration |
-
Elution Order: Typically Adenosine → 5'-AMP → 2'-AMP / 3'-AMP (Resolution of 2'/3' pair is partial; pH optimization between 5.8–6.2 is critical).
Method B: Porous Graphitic Carbon (PGC) (High Resolution)
PGC columns (e.g., Hypercarb) are superior for separating polar structural isomers without ion-pairing agents.
-
Column: Porous Graphitic Carbon (100 x 2.1 mm, 3 or 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Mechanism: Retention is based on the planar interaction of the purine ring with the graphite surface. The position of the phosphate group (2', 3', or 5') significantly alters this planar adsorption, yielding baseline separation.
Figure 2: Decision matrix for HPLC method selection. PGC is recommended for definitive identification of 3'-AMP.
Application Note: Cell Signaling (A2B Receptors)
Beyond enzymology, 3'-AMP acts as an extracellular signaling molecule. Research indicates that 3'-AMP (and 2'-AMP) can function as agonists for A2B adenosine receptors , particularly in vascular smooth muscle cells.
-
Mechanism: Unlike 5'-AMP, which is rapidly converted to Adenosine (the primary A2B agonist) by CD73, 3'-AMP is resistant to CD73 hydrolysis.
-
Effect: Inhibition of cell proliferation (anti-mitogenic).
-
Usage in Culture: When treating cells, 3'-AMP is often used at concentrations of 10–100 µM .
-
Note: Always include a CD73 inhibitor (e.g., APCP) control to ensure the effect is intrinsic to 3'-AMP and not its hydrolysis product, Adenosine.
References
-
Enzymatic Assay Principles: Sigma-Aldrich. (1995). Enzymatic Assay of 3'-Nucleotidase (EC 3.1.3.6). Link
-
Cell Signaling: Jackson, E. K., et al. (2011). "2',3'-cAMP, 3'-AMP, and 2'-AMP inhibit human aortic and coronary vascular smooth muscle cell proliferation via A2B receptors." American Journal of Physiology-Heart and Circulatory Physiology. Link
-
HPLC Methodology (Ion Pair): Crescentini, G., & Stocchi, V. (1987). "A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides." Analytical Biochemistry. Link
-
HPLC Methodology (PGC): Xing, J., et al. (2009). "Analysis of adenosine phosphates in HepG-2 cell by a HPLC-ESI-MS system with porous graphitic carbon as stationary phase." Journal of Chromatography B. Link
-
Compound Data: PubChem. (n.d.). Adenosine 3'-monophosphate hydrate. National Library of Medicine. Link
Sources
- 1. HPLC Separation of Adenosine Mono-, Di- and Triphosphate on Newcrom B column | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Adenosine Mono-, Di- and Triphosphate on Newcrom B column | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: High-Sensitivity 3'-AMP Detection
This Technical Support Center guide is designed to address the specific challenges of detecting 3'-Adenosine Monophosphate (3'-AMP) with high sensitivity. Unlike its ubiquitous isomer 5'-AMP or the signaling molecule cAMP (3',5'-cyclic AMP), 3'-AMP is a distinct metabolite often associated with RNA degradation (e.g., RNase T2 activity) and CoA metabolism. Its detection is frequently plagued by isomer cross-reactivity and low baseline abundance.
Role: Senior Application Scientist Subject: Troubleshooting & Optimization of 3'-AMP Quantification Status: Active Guide
The Core Challenge: Isomer Specificity
Why is my 3'-AMP signal inconsistent? The primary failure mode in 3'-AMP detection is isomer interference . Most standard C18 HPLC methods and generic "AMP" ELISA kits cannot distinguish between:
-
3'-AMP: Phosphate at the 3' carbon (RNA breakdown product).
-
5'-AMP: Phosphate at the 5' carbon (Metabolic fuel gauge).
-
2'-AMP: Phosphate at the 2' carbon (NAD+ breakdown).
-
cAMP: Cyclic phosphate (Signaling).
5'-AMP is often present at concentrations
Method A: LC-MS/MS Optimization (Gold Standard)
Scenario: You need absolute quantitation and structural validation. Issue: "My 3'-AMP and 5'-AMP peaks co-elute, or the 3'-AMP peak is suppressed."
The Solution: Porous Graphitic Carbon (PGC)
Standard C18 columns fail to retain polar nucleotides or separate phosphate isomers effectively without aggressive ion-pairing reagents (which ruin MS sensitivity). You must switch to a Porous Graphitic Carbon (PGC) stationary phase (e.g., Hypercarb).
Optimized PGC Protocol
-
Column: Hypercarb PGC (2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 10.0 (High pH is critical for PGC isomer separation).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0–2 min: 0% B (Load)
-
2–10 min: 0% → 40% B (Elution)
-
10–15 min: 95% B (Regeneration - Crucial for PGC)
-
Why this works: PGC separates based on the planar interaction of the adenine base with the graphite surface. The position of the phosphate (3' vs 5') alters the electron density and steric fit against the graphite flat surface, providing baseline resolution (typically
Workflow Visualization
Caption: Optimized LC-MS/MS workflow using Porous Graphitic Carbon to resolve 3'-AMP from its 5'-isomer.
Method B: Enzymatic Fluorescence Assay (High Throughput)
Scenario: You have 100+ samples and no access to LC-MS/MS. Issue: "Commercially available 'AMP' kits detect 5'-AMP. How do I measure 3'-AMP specifically?"
The Solution: The T4 PNK "Subtraction" Method
You cannot measure 3'-AMP directly with standard luciferase/kinase kits because those enzymes require 5'-phosphates. You must convert 3'-AMP to Adenosine using a specific phosphatase.
The Enzyme: T4 Polynucleotide Kinase (T4 PNK) .[1][2][3]
-
Mechanism:[4][5] T4 PNK has a robust 3'-phosphatase activity that functions in the absence of ATP.[1] It specifically removes 3'-phosphates but does not hydrolyze 5'-phosphates (it phosphorylates 5'-OH if ATP is present, but here we omit ATP).
Protocol Design
-
Split Sample: Divide your sample into Aliquot A and Aliquot B.
-
Aliquot A (Total Adenosine + 3'-AMP): Treat with T4 PNK (minus ATP).
-
Reaction: 3'-AMP
Adenosine + Pi. -
Note: 5'-AMP remains untouched (T4 PNK does not dephosphorylate 5').
-
-
Aliquot B (Background Adenosine): Add buffer only (No T4 PNK).
-
Detection: Add Adenosine Deaminase (ADA) + detection reagents to both aliquots.
-
Adenosine
Inosine Hypoxanthine Resorufin (Fluorescent).
-
-
Calculation:
Enzymatic Pathway Visualization
Caption: Differential enzymatic assay using T4 PNK 3'-phosphatase specificity to isolate 3'-AMP signal.
Troubleshooting & FAQs
Data Summary: Sensitivity Comparison
| Parameter | LC-MS/MS (PGC Column) | Enzymatic (T4 PNK Coupled) |
| Limit of Detection (LOD) | ~1–5 nM | ~50–100 nM |
| Specificity | Absolute (Mass + Retention Time) | High (Dependent on Adenosine background) |
| Throughput | Low (15 min/sample) | High (96/384-well plate) |
| Major Interference | Ion suppression (Salts) | High endogenous Adenosine levels |
Common User Issues
Q1: My LC-MS/MS baseline is drifting, and sensitivity drops after 10 injections.
-
Diagnosis: PGC columns are notorious for retaining hydrophobic contaminants irreversibly if not regenerated.
-
Fix: You must include a "Regeneration Step" in every run. Flush with 95% Acetonitrile / 0.1% Formic Acid for at least 3 minutes at the end of the gradient. Never leave a PGC column in 100% aqueous buffer overnight.
Q2: In the enzymatic assay, Aliquot B (Control) has a higher signal than Aliquot A.
-
Diagnosis: This is chemically impossible unless your T4 PNK buffer contains an inhibitor of the downstream detection enzymes (ADA or Peroxidase).
-
Fix: T4 PNK reaction buffer contains DTT (Dithiothreitol). DTT can interfere with peroxidase-based fluorescent probes (like Amplex Red).
-
Protocol Adjustment: Use a T4 PNK buffer without DTT, or use a non-redox dependent detection system (e.g., conversion to NADH via Glutamate Dehydrogenase).
Q3: Can I use this to measure RNA degradation rates?
-
Answer: Yes. 3'-AMP is the specific "scar" left by RNase T2-type cleavage.
-
Tip: To maximize sensitivity, use a 30 kDa molecular weight cutoff (MWCO) spin filter to separate free 3'-AMP from the bulk RNA and enzymes before analysis. This reduces protein fouling in LC-MS and background noise in enzymatic assays.
References
-
LC-MS/MS Optimization on PGC: Xing, Y., et al. (2009). "Separation and determination of adenine nucleotides by porous graphitic carbon chromatography." Journal of Chromatography A.
-
T4 PNK 3'-Phosphatase Activity: Cameron, V., & Uhlenbeck, O. C. (1977). "3'-Phosphatase activity in T4 polynucleotide kinase." Biochemistry.
-
Biological Context of 3'-AMP: Campilongo, R., et al. (2014). "Molecular mechanisms of RNA degradation by RNase T2." Nucleic Acids Research.
-
Enzymatic Assay Principles: Lusty, C. J., & Seegmiller, J. E. (1981). "Adenosine deaminase assay using a coupled enzymatic reaction." Methods in Enzymology.
Sources
- 1. 3'-Phosphatase activity in T4 polynucleotide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. watchmakergenomics.com [watchmakergenomics.com]
- 4. Determining degradation intermediates and the pathway of 3’ to 5’ degradation of histone mRNA using high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequencing Degraded RNA Addressed by 3' Tag Counting | PLOS One [journals.plos.org]
Technical Support Center: Adenosine 3'-Monophosphate Hydrate
Topic: Storage, Handling, and Experimental Troubleshooting
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format)
Introduction: Compound Profile
Adenosine 3'-monophosphate (3'-AMP) is a critical nucleotide metabolite, distinct from its more common isomer, 5'-AMP. It functions as a specific hydrolysis product of 2',3'-cyclic AMP (2',3'-cAMP) and plays a role in unique signaling pathways, including the inhibition of preglomerular vascular smooth muscle cell proliferation.[1][2][3]
Unlike 5'-AMP, the 3'-isomer has specific stability concerns regarding phosphate migration and enzymatic recognition. This guide synthesizes field-proven handling protocols to ensure the integrity of your experimental data.
| Property | Data |
| CAS Number | 84-21-9 (Free Acid), 6199-71-9 (Hydrate) |
| Molecular Formula | C₁₀H₁₄N₅O₇P[2][3][4] · xH₂O |
| Molecular Weight | ~347.22 g/mol (Anhydrous basis) |
| Absorbance ( | 259–260 nm (pH 7.0) |
| Extinction Coefficient ( | ~15,400 M⁻¹cm⁻¹ (pH 7.0) |
Part 1: Storage & Stability (The "Before" Phase)
Q: Upon arrival, the vial feels warm. Has the compound degraded?
A: Likely not, but verification is recommended. 3'-AMP is chemically stable in its solid state. While we recommend shipping at ambient temperature to reduce logistical costs, the compound should be transferred to -20°C immediately upon receipt.
-
Mechanism: Thermal degradation (breaking of the glycosidic bond) typically requires temperatures >200°C. However, prolonged exposure to heat and humidity can accelerate hydrolysis.
-
Action: If the powder appears caked or discolored (yellowing), perform a purity check via HPLC.
Q: Why is desiccation critical for the hydrate form?
A: To prevent hydrolysis and accurate weighing errors. As a hydrate, 3'-AMP already contains water in its crystal lattice. However, it is hygroscopic. Excess atmospheric moisture can:
-
Alter Mass: Weighing "wet" compound results in lower-than-calculated molar concentrations.
-
Promote Hydrolysis: Free water facilitates the acid-catalyzed cleavage of the glycosidic bond or phosphate migration over long periods.
-
Protocol: Store the vial inside a secondary container with active desiccant (e.g., silica gel) at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q: Can I store 3'-AMP in solution at 4°C?
A: Only for short durations (<24 hours).
-
Risk: In aqueous solution, especially if slightly acidic (which the free acid form is), 3'-AMP is susceptible to acyl migration , where the phosphate group migrates between the 2' and 3' hydroxyls via a 2',3'-cyclic intermediate.
-
Recommendation: Aliquot stock solutions and store at -80°C . Avoid repeated freeze-thaw cycles, which can cause local pH changes during freezing (eutectic effects) that promote degradation.
Part 2: Solubilization & Handling (The "During" Phase)
Q: The powder is not dissolving in water. What is wrong?
A: You are likely working with the Free Acid form, which has low solubility in pure water.
-
The Chemistry: The phosphate group protonates at low pH, reducing polarity and solubility.
-
Protocol:
-
Suspend the powder in water.
-
Add 1 N NH₄OH or 1 N NaOH dropwise.
-
Vortex gently. The solution should clear as the pH approaches neutral (pH 7.0).
-
Target Concentration: Up to 50 mg/mL is achievable in dilute base.
-
Q: How do I prepare a stock solution for cell culture (PBS)?
A: 3'-AMP is soluble in PBS (pH 7.2) up to approximately 10 mg/mL .
-
Step-by-Step:
-
Weigh the required amount of 3'-AMP hydrate.
-
Dissolve in a small volume of 1 N NaOH or NH₄OH to solubilize.
-
Dilute to volume with PBS.
-
Critical Check: Verify pH is 7.2–7.4. If the solution is too acidic, the compound may precipitate or isomerize.
-
Sterilize via 0.22 µm filtration . Do not autoclave, as high heat/pressure will hydrolyze the phosphate ester.
-
Q: How can I verify the concentration of my stock solution?
A: Use UV Spectrophotometry. Do not rely solely on gravimetric measurement due to the variable water content (hydrate).
-
Protocol:
-
Dilute a small aliquot of your stock 1:100 or 1:1000 in neutral buffer (pH 7.0).
-
Measure Absorbance at 260 nm (
). -
Calculate concentration using Beer-Lambert Law:
-
Use
.
-
Part 3: Experimental Troubleshooting (The "Application" Phase)
Q: My HPLC shows two peaks. Is my 3'-AMP contaminated?
A: It is likely Isomerization . Under acidic conditions (or during improper storage), the phosphate can migrate, forming an equilibrium mixture of 2'-AMP and 3'-AMP .
-
Diagnostic: 2'-AMP and 3'-AMP have distinct retention times on C18 columns (often requiring ion-pairing agents).
-
Solution: Ensure all buffers and solvents used for preparation are pH 7.0–7.5. If the peak split persists in a fresh bottle, the lot may have isomerized during transport (rare) or storage.
Q: Why is my enzymatic assay for "AMP" failing with 3'-AMP?
A: Specificity mismatch. Many commercial "AMP detection kits" utilize enzymes like 5'-nucleotidase or Adenylate Kinase , which are highly specific for 5'-AMP . They will not recognize 3'-AMP.
-
Verification: Confirm your enzyme's specificity. To detect 3'-AMP, you may need to use HPLC or a specific 3'-nucleotidase (often found in plant tissues or specific fungal extracts) rather than standard mammalian 5'-processing enzymes.
Q: I see unexpected cell proliferation results. Could it be a metabolite?
A: Yes. 3'-AMP is metabolized to Adenosine .[1][5]
-
Pathway: 3'-AMP
Adenosine A2B Receptor Activation. -
Control Experiment: Treat cells with an ecto-5'-nucleotidase inhibitor (like AMP-CP) or an Adenosine Deaminase (ADA) supplement to distinguish whether the effect is driven by the nucleotide itself or its adenosine metabolite. Note that standard 5'-nucleotidase inhibitors may not block 3'-phosphatase activity effectively.
Visuals & Data
Figure 1: Storage & Handling Workflow
A decision tree for ensuring compound integrity from arrival to application.
Caption: Protocol flow for minimizing hydrolysis and ensuring accurate dosing of 3'-AMP.
Figure 2: Isomerization & Degradation Logic
Mechanism of acid-catalyzed migration and hydrolysis risks.
Caption: 3'-AMP can isomerize to 2'-AMP via a cyclic intermediate in acidic conditions or metabolize to Adenosine.[1][2][3][5][6]
Table 1: Solubility & Stability Matrix
| Solvent / Condition | Solubility Limit | Stability Rating | Notes |
| Water (Neutral) | Low (<5 mg/mL) | High | Free acid is poorly soluble without base. |
| 1 N NH₄OH | ~50 mg/mL | High (at 4°C) | Preferred for high-concentration stocks. |
| PBS (pH 7.2) | ~10 mg/mL | Moderate | Good for immediate biological use. |
| DMSO | Soluble | High | Avoid for cell culture if DMSO sensitive. |
| Acidic Buffer (pH < 5) | Variable | Low | Risk of 2' <-> 3' isomerization. |
References
-
Sigma-Aldrich. Product Information: Adenosine 3'-monophosphate. Retrieved from
-
PubChem. Adenosine 3'-monophosphate hydrate (Compound Summary). National Library of Medicine. Retrieved from
-
Cayman Chemical. Adenosine 3'-monophosphate (sodium salt hydrate) Product Insert. Retrieved from
-
Jackson, E. K., et al. (2011).[5] 2'-AMP and 3'-AMP inhibit proliferation of preglomerular vascular smooth muscle cells and glomerular mesangial cells via A2B receptors.[2][3] Journal of Pharmacology and Experimental Therapeutics. Retrieved from
-
Larova. Revised UV extinction coefficients for nucleoside-5'-monophosphates. (Contextual reference for adenosine extinction coefficients). Retrieved from
Sources
- 1. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Adenosine 2′(3′)-monophosphate mixed isomers | Sigma-Aldrich [sigmaaldrich.com]
- 4. glenresearch.com [glenresearch.com]
- 5. 2',3'-cAMP, 3'-AMP, and 2'-AMP inhibit human aortic and coronary vascular smooth muscle cell proliferation via A2B receptors. | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
Technical Support Center: The Impact of pH on 3'-AMP Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols concerning the stability of Adenosine 3'-monophosphate (3'-AMP), with a specific focus on the critical role of pH. Understanding and controlling pH is paramount for ensuring the integrity of your experiments and the stability of 3'-AMP-containing formulations.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding 3'-AMP stability.
Q1: What is the optimal pH range for storing aqueous solutions of 3'-AMP?
A: For maximal stability, aqueous solutions of 3'-AMP should be maintained in a pH range of approximately 6.8 to 7.4.[1] Within this near-neutral window, the rates of both acid-catalyzed and base-catalyzed hydrolysis are minimized. Extreme pH levels, both acidic and alkaline, will cause rapid degradation.[1][2]
Q2: I'm observing a loss of 3'-AMP concentration in my stock solution over time. What is the likely cause?
A: The most probable cause is chemical hydrolysis due to a non-optimal pH environment. 3'-AMP has two primary points of vulnerability to hydrolysis: the phosphomonoester bond and the N-glycosidic bond.[3][4] Deviation from the optimal pH 6.8-7.4 range significantly accelerates the cleavage of these bonds.
Q3: What are the primary degradation products of 3'-AMP that I should expect to see?
A: Depending on the specific pH conditions, you can expect to see the following degradation products:
-
Under acidic conditions: Cleavage of the N-glycosidic bond is the predominant pathway, yielding adenine and ribose-3-phosphate .[5]
-
Under alkaline conditions: Hydrolysis of the phosphomonoester bond is more likely, resulting in adenosine and inorganic phosphate .
Q4: Can I use any buffer to maintain the pH of my 3'-AMP solution?
A: No, the choice of buffer is critical. While the primary role of a buffer is to maintain pH, some buffer species can actively participate in or catalyze degradation reactions.[6][7] For example, buffers containing nucleophilic species could potentially accelerate hydrolysis. It is crucial to select an inert, non-reactive buffer system and validate its compatibility with 3'-AMP in your specific application. Always use high-purity reagents for buffer preparation.
Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer format to troubleshoot specific problems encountered during experiments involving 3'-AMP.
Issue 1: "My HPLC analysis shows multiple unexpected peaks that grow over time when I incubate my 3'-AMP sample. What are they?"
-
Expert Analysis: The appearance and growth of new peaks are classic signs of chemical degradation. The identity of these peaks corresponds to the degradation products of 3'-AMP. The rate at which they appear is directly related to the stability of your sample under its current storage or incubation conditions.
-
Recommended Actions:
-
Confirm pH: Immediately measure the pH of your sample solution. It is likely outside the optimal 6.8-7.4 range.
-
Identify Degradants: If your system is connected to a mass spectrometer (LC-MS), analyze the mass-to-charge ratio (m/z) of the unknown peaks to confirm their identities as adenine, adenosine, or other related species.[8][9]
-
Review Preparation Protocol: Scrutinize your solution preparation steps. Did you use unbuffered water? Was an incorrect buffer component or concentration used? Uncontrolled pH during dissolution of acidic or basic excipients can create transient pH extremes that cause initial degradation.[10]
-
Implement pH Control: Revise your protocol to include a suitable, validated buffer system (e.g., phosphate or HEPES) to maintain a stable pH.
-
Issue 2: "The biological activity of my 3'-AMP-containing formulation is inconsistent between batches."
-
Expert Analysis: Inconsistent biological activity is often linked to variable concentrations of the active compound. If 3'-AMP is degrading, its effective concentration decreases, leading to lower-than-expected activity. Inconsistent degradation rates between batches will lead directly to inconsistent results.
-
Recommended Actions:
-
Implement a Stability-Indicating Assay: Use a validated High-Performance Liquid Chromatography (HPLC) method to accurately quantify the concentration of intact 3'-AMP in every batch just before use.[9][11] This method must be able to separate intact 3'-AMP from all its potential degradation products.
-
Conduct a Forced Degradation Study: To ensure your analytical method is truly "stability-indicating," perform a forced degradation study.[9] This involves intentionally degrading 3'-AMP under harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to ensure that the degradation products are fully resolved from the parent peak.[12]
-
Standardize Formulation Protocol: Ensure that the pH of the final formulation is tightly controlled and identical across all batches. Document the final pH of every batch as a critical quality attribute.
-
Mechanisms of 3'-AMP Degradation
The stability of 3'-AMP is dictated by the chemical integrity of two key covalent bonds: the phosphomonoester bond and the N-glycosidic bond. The pH of the aqueous environment is the primary catalyst for the hydrolysis of these bonds.
1. Hydrolysis of the Phosphomonoester Bond
This reaction involves the cleavage of the bond between the phosphorus atom and the oxygen at the 3' position of the ribose sugar.
-
Alkaline-Catalyzed Hydrolysis: Under basic conditions (pH > 8), the phosphomonoester bond is susceptible to attack by hydroxide ions (OH⁻). The hydroxide ion acts as a nucleophile, attacking the electrophilic phosphorus atom, leading to the cleavage of the P-O bond and the formation of adenosine and inorganic phosphate. The phosphate group of 3'-AMP is negatively charged at neutral and alkaline pH, which provides some electrostatic repulsion to the incoming hydroxide ion, but this reaction still proceeds at a significant rate in strongly alkaline solutions.[4]
2. Hydrolysis of the N-Glycosidic Bond
This reaction involves the cleavage of the bond between the C1' atom of the ribose sugar and the N9 atom of the adenine base.
-
Acid-Catalyzed Hydrolysis: This pathway is dominant under acidic conditions (pH < 5). The reaction is initiated by the protonation of the adenine base, most likely at the N7 position.[5] This protonation makes the purine ring a better leaving group. Subsequently, a water molecule attacks the anomeric carbon (C1'), leading to the cleavage of the N-glycosidic bond and the release of adenine and ribose-3-phosphate. Purine nucleosides, such as adenosine and its derivatives, are significantly more susceptible to acid-catalyzed hydrolysis than pyrimidine nucleosides.[5]
Caption: pH-dependent degradation pathways of 3'-AMP.
Quantitative Impact of pH on 3'-AMP Stability
The rate of degradation is highly dependent on pH. The following table provides an illustrative summary of the expected stability of 3'-AMP at different pH values at a given temperature. Note that exact degradation rates will also depend on temperature, buffer composition, and ionic strength.
| pH Value | Predominant Degradation Pathway | Relative Degradation Rate | Expected Stability |
| 2.0 | Acid-catalyzed N-glycosidic bond hydrolysis | Very High | Very Low (minutes to hours) |
| 4.0 | N-glycosidic bond hydrolysis | Moderate | Low (hours to days) |
| 6.0 | Minimal hydrolysis | Low | Moderate (weeks to months) |
| 7.0 | Minimal hydrolysis of both bonds | Very Low (Optimal) | High (months to years) |
| 8.0 | Base-catalyzed phosphomonoester hydrolysis | Low | Moderate (weeks to months) |
| 10.0 | Base-catalyzed phosphomonoester hydrolysis | High | Low (days to weeks) |
| 12.0 | Base-catalyzed phosphomonoester hydrolysis | Very High | Very Low (minutes to hours) |
Experimental Protocol: pH-Dependent Stability Study of 3'-AMP by HPLC
This protocol outlines a robust method for quantifying the stability of 3'-AMP across a range of pH values.
1. Objective
To determine the degradation rate of 3'-AMP as a function of pH at a constant temperature.
2. Materials & Equipment
-
3'-AMP powder (high purity)
-
HPLC system with UV detector (e.g., monitoring at 254 nm)
-
Reversed-phase C18 HPLC column
-
pH meter
-
Constant temperature incubator or water bath
-
Acids and bases for pH adjustment (e.g., 1 M HCl, 1 M NaOH)
-
Buffer components (e.g., sodium phosphate, citric acid, borate)
-
HPLC-grade water and acetonitrile
3. Step-by-Step Methodology
Step 1: Preparation of Buffer Solutions
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).
-
Use appropriate buffer systems for each pH (e.g., citrate for pH 2-4, phosphate for pH 6-8, borate for pH 10-12).
-
Ensure the final buffer concentration is consistent across all samples (e.g., 50 mM).
-
Verify the pH of each buffer solution with a calibrated pH meter.
Step 2: Preparation of 3'-AMP Stock Solution
-
Accurately weigh 3'-AMP powder and dissolve it in HPLC-grade water to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Store this stock solution on ice and use it immediately for the preparation of study samples.
Step 3: Preparation of Stability Study Samples
-
For each pH condition, dilute the 3'-AMP stock solution with the corresponding buffer to a final concentration of ~100 µg/mL.
-
Vortex each sample thoroughly.
-
Immediately take a sample from each tube for the "time zero" (T=0) analysis.
Step 4: Incubation
-
Place all the prepared sample tubes in a constant temperature incubator set to a specific temperature (e.g., 40°C for an accelerated study).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample tube for HPLC analysis.
Step 5: HPLC Analysis
-
Method: Use a stability-indicating reversed-phase HPLC method.
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 30% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Inject the T=0 samples first, followed by the samples from each subsequent time point.
Step 6: Data Analysis
-
Integrate the peak area of the intact 3'-AMP peak in each chromatogram.
-
For each pH condition, plot the natural logarithm of the 3'-AMP concentration (or peak area) versus time.
-
The slope of this line will be the negative of the pseudo-first-order degradation rate constant (-k).
-
Compare the rate constants (k) obtained for each pH condition to determine the pH of maximum stability (lowest k value).
Sources
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphodiester bond - Wikipedia [en.wikipedia.org]
- 5. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sepscience.com [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Formulation Impact on Drug Stability & Bioavailability [pharmsky.com.au]
- 11. kinampark.com [kinampark.com]
- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity Nucleotide Analysis
Topic: Reducing Baseline Noise in 3'-AMP HPLC Analysis
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: February 12, 2026 Reference ID: TSC-NUC-2026-04
Executive Summary
Adenosine 3'-monophosphate (3'-AMP) is a critical analyte, particularly in assessing mRNA capping efficiency (e.g., via Nuclease P1 or RapiZyme digestion) and RNA degradation studies. Because 3'-AMP is often present at low stoichiometric ratios relative to the main transcript, Signal-to-Noise (S/N) ratio is the limiting factor for accurate quantification.
This guide moves beyond generic HPLC advice to address the specific physicochemical challenges of nucleotide chromatography: the temperature sensitivity of ion-pairing reagents, the "salt noise" in anion exchange, and the kinetic artifacts of enzymatic digestion matrices.
Module 1: Diagnostic Triage – Identifying the Noise Signature
Before changing chemistry, you must identify the source of the noise. Noise in 3'-AMP analysis typically falls into three categories: Electronic/Detector (High Frequency) , Fluidic (Cyclical) , or Chemical (Drift/Wander) .
Protocol A: The "Zero-Flow" Isolation Test
Use this protocol to distinguish between pump/flow issues and detector/electronic issues.
-
Equilibrate: Run your standard 3'-AMP method (e.g., 100 mM Phosphate or 100 mM TEAA) at initial conditions for 15 minutes.
-
Monitor: Zoom in on the baseline (range: 0.001 AU).
-
Stop Flow: Turn off the HPLC pump but leave the UV detector (260 nm) ON .
-
Observe (5 mins):
-
Scenario A (Noise drops to zero): The issue is Fluidic (Pump pulsation, mixing, or air bubbles).
-
Scenario B (Noise persists): The issue is Optical/Electronic (Lamp age, flow cell dirt, or electrical grounding).
-
Visual Troubleshooting Logic
Figure 1: Decision matrix for isolating baseline noise sources in HPLC analysis.
Module 2: Chemistry & Mobile Phase Optimization
In 3'-AMP analysis, the two dominant separation modes are Anion Exchange (AEX) and Ion-Pair Reversed Phase (IP-RP) . Each has distinct noise drivers.[1][2]
Scenario A: Ion-Pair Reversed Phase (IP-RP)
Common Reagents: Triethylammonium Acetate (TEAA) or Tributylamine (TBA).
The Problem: Ion-pairing reagents are "sticky" and temperature-sensitive.
-
Mechanistic Insight: TEAA forms a dynamic equilibrium on the C18 surface. Small temperature fluctuations shift this equilibrium, causing the baseline to wander (Drift).[3] Furthermore, amine impurities in lower-grade TEAA absorb UV light, raising the background absorbance.
-
The Fix:
-
Thermostatting: You must use a column oven (set to 30°C or 40°C) and, critically, a pre-column solvent heater . If the incoming solvent is colder than the column, it creates thermal noise.
-
Reagent Quality: Use only "HPLC-Grade" or "Mass-Spec Grade" ion-pairing reagents. Filter 0.1 M TEAA buffers through a 0.2 µm Nylon filter to remove precipitates that scatter light.
-
Scenario B: Anion Exchange (AEX)
Common Reagents: Sodium Phosphate, Sodium Perchlorate, Tris.
The Problem: Iron contamination and salt precipitation.
-
Mechanistic Insight: Phosphate buffers can precipitate in the presence of organic modifiers (like Acetonitrile) used to wash the column. Additionally, trace iron (Fe) in low-grade salts complexes with nucleotides, causing peak tailing and baseline noise.
-
The Fix:
-
The "Iron Trap": Add 10 µM EDTA to the mobile phase to chelate trace metals.
-
UV Cutoff Awareness: While 3'-AMP is detected at 260 nm, impurities in salts can push the background absorbance >1.0 AU, reducing detector sensitivity (Beer's Law non-linearity).
-
Table 1: Mobile Phase UV Cutoff & Noise Risk
| Buffer/Solvent | UV Cutoff (nm) | Risk at 260 nm (3'-AMP Detection) | Mitigation Strategy |
|---|---|---|---|
| Water (HPLC Grade) | <190 | Low | Ensure resistivity >18.2 MΩ·cm to prevent "ghost peaks."[2] |
| Acetonitrile | 190 | Low | Use gradient grade to prevent polymerization noise. |
| Methanol | 205 | Moderate | Avoid in IP-RP if possible; high pressure ripples. |
| TEAA (0.1 M) | ~230 | High (Drift) | Temperature control is mandatory. |
| Phosphate (Na/K) | <200 | Low (Optical) / High (Physical) | Filter daily to prevent salt micro-precipitation. |
| Formic Acid | 210 | Low | Good for MS, but poor retention for 3'-AMP without IP. |
Module 3: Hardware Optimization for Nucleotides
3'-AMP elutes relatively early in many RP methods (due to polarity) or in the middle of salt gradients in AEX. This makes it susceptible to mixing noise .
The Mixing Problem
Modern binary pumps mix solvents A (Aqueous) and B (Organic/Salt) online. If mixing is incomplete, "packets" of unmixed solvent pass through the detector. Since salt solutions and water have different Refractive Indices (RI), this creates a jagged, saw-tooth baseline.
Protocol B: System Passivation & Mixer Upgrade
-
Install a Static Mixer: For 3'-AMP gradients, standard internal mixers are often insufficient. Install a 350 µL or larger static mixer inline between the pump and the injector.
-
Trade-off: This adds dwell volume (delay time) but significantly smooths the baseline.
-
-
Passivation (Steel Removal):
-
Flush system (no column) with 30% Phosphoric Acid for 30 minutes.
-
Flush with HPLC-grade water for 30 minutes.
-
Why? Removes iron oxides from stainless steel tubing that bind phosphated analytes like 3'-AMP.
-
Module 4: Sample Matrix Interference (Enzymatic Digests)
If your 3'-AMP is derived from mRNA capping assays (e.g., using Nuclease P1 or RapiZyme ), the enzyme itself is a noise source.
-
The Issue: Enzymes are proteins that absorb at 280 nm, but have significant tails at 260 nm. They often elute as broad "humps" that destabilize the baseline where 3'-AMP elutes.
-
The Solution:
-
Solid Phase Extraction (SPE): Use a weak anion exchange (WAX) SPE cartridge. 3'-AMP binds; enzymes wash through. Elute 3'-AMP with high salt/pH.
-
Ultrafiltration: Spin samples through a 10 kDa MWCO (Molecular Weight Cut-Off) filter. The enzyme (typically >30 kDa) is retained; 3'-AMP (~347 Da) passes through cleanly.
-
Frequently Asked Questions (FAQs)
Q1: My 3'-AMP peak has a negative dip before it. Is this noise? A: This is likely a "System Peak" or "Vacancy Peak." It occurs when the sample solvent differs significantly from the mobile phase (e.g., injecting water into a high-salt buffer).
-
Fix: Dissolve your 3'-AMP standard/sample in the starting mobile phase (Mobile Phase A) rather than pure water.
Q2: I see a sine-wave pattern in my baseline with a period of ~1 minute. What is it? A: This is classic Pump Pulsation . It usually means a check valve is sticking or an air bubble is trapped in the pump head.
-
Fix: Purge the pump at high flow (5 mL/min) with Isopropanol (if compatible) or hot water (60°C) to dislodge the bubble. If it persists, replace the check valve cartridges.
Q3: Can I use TFA (Trifluoroacetic acid) instead of TEAA for 3'-AMP? A: TFA is an ion-pairing reagent, but it is a strong acid (pH ~2). 3'-AMP is relatively stable, but the glycosidic bond can hydrolyze at very low pH and high temperature. TEAA (pH 7.0) is safer for nucleotide integrity and provides better separation of the 3' isomer from 2' or 5' impurities.
References
-
Agilent Technologies. (2022). Eliminating Baseline Problems in HPLC. Retrieved from [Link]
-
Waters Corporation. (2021). Rapid Analysis of Synthetic mRNA Cap Structure Using Ion-Pairing RPLC. Retrieved from [Link]
- Beverly, M., et al. (2016). Label-Free Analysis of mRNA Capping Efficiency. Analytical Chemistry. (Contextual grounding for Nuclease P1 digestion workflows).
-
Chromatography Online. (2019). HPLC Diagnostic Skills: Noisy Baselines. Retrieved from [Link]
-
National Institutes of Health (PMC). (2024). Anion exchange HPLC monitoring of mRNA in vitro transcription reactions. Retrieved from [Link]
Sources
3'-AMP Quantification Support Center: Matrix Effects & Isomer Resolution
Current Status: Operational Topic: Troubleshooting Sample Matrix Effects in 3'-Adenosine Monophosphate (3'-AMP) Analysis Audience: Bioanalytical Scientists, DMPK Researchers, Mass Spectrometry Core Managers
Executive Summary: The 3'-AMP Challenge
Quantifying 3'-AMP (Adenosine 3'-monophosphate) presents a unique "double-bind" in LC-MS/MS bioanalysis. Unlike its abundant metabolic cousin 5'-AMP, 3'-AMP is often a low-abundance biomarker of RNA degradation (e.g., T2 RNase activity).
The technical challenge is twofold:
-
The Hydrophilic Trap: As a polar nucleotide, 3'-AMP elutes in the "void volume" on standard C18 columns, right alongside salts and unretained plasma proteins, causing massive ion suppression (Matrix Effects).
-
The Isomer Camouflage: It shares an identical mass-to-charge ratio (
348.1 136.1) with 2'-AMP and 5'-AMP. If your chromatography does not separate these, "matrix effects" might actually be "isomeric interference."
This guide provides a self-validating workflow to diagnose, resolve, and validate 3'-AMP quantification methods.
Module 1: Diagnostic Workflow
"Is it Matrix Effect, or is it Chromatography?"
Q: My 3'-AMP internal standard (IS) recovery is low (<50%) and variable. Is this matrix suppression?
A: Likely, but you must prove it using the Post-Column Infusion (PCI) method. Low recovery can be confused with poor trapping efficiency.
The PCI Protocol (The Gold Standard):
-
Setup: Tee-in a constant flow of 3'-AMP standard (100 ng/mL) into the eluent flow after the column but before the MS source.
-
Injection: Inject a "blank" extracted biological sample (e.g., plasma precipitate).
-
Observation: Monitor the baseline of the 3'-AMP transition.
-
Overlay: Superimpose your analyte's retention time (
) on this trace. If your 3'-AMP elutes during a "dip," you have a matrix problem.
Technical Insight: If you see suppression at the void volume (
), your method lacks retention. 3'-AMP must be retained beyond the salt front.
Q: I see a peak, but the quantification is non-linear in tissue samples. Why?
A: You are likely integrating 2'-AMP and 3'-AMP together. In tissue degradation studies, 2',3'-cyclic AMP hydrolyzes into a mixture of 2'-AMP and 3'-AMP. These are positional isomers with identical fragmentation patterns. If they co-elute, the "matrix effect" is actually an interference from the 2'-isomer, which varies biologically.
Action: Switch from Reversed-Phase (C18) to HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (PGC) to achieve baseline separation.
Module 2: Chromatographic Strategy
Visualizing the Separation Logic
The following diagram illustrates the decision tree for selecting the correct stationary phase to mitigate matrix effects and separate isomers.
Figure 1: Decision matrix for chromatographic selection. HILIC is preferred over Ion-Pairing (IP) to minimize reagent-induced suppression.
Module 3: Sample Preparation Protocols
Q: Is Protein Precipitation (PPT) sufficient for 3'-AMP in plasma?
A: Generally, No . PPT (using Methanol/Acetonitrile) removes proteins but leaves phospholipids (PLs) and salts. PLs cause significant ion suppression in the HILIC retention window.
Recommended Protocol: Weak Anion Exchange (WAX) SPE Nucleotides are negatively charged phosphates. WAX SPE provides an "orthogonal" cleanup to the HILIC separation.
| Step | Solvent/Buffer | Mechanism |
| Condition | Methanol then Water | Activate sorbent |
| Load | Sample + 2% Formic Acid | Protonate interferences, retain AMP (phosphate binds to amine) |
| Wash 1 | 25 mM Ammonium Acetate (pH 4.5) | Remove salts/proteins |
| Wash 2 | Methanol | CRITICAL: Removes neutral lipids/phospholipids |
| Elute | 5% Ammonia in Methanol | De-protonate sorbent, release 3'-AMP |
Why this works: The "Wash 2" step with 100% organic solvent removes the phospholipids that cause matrix effects, while the charged 3'-AMP stays locked to the SPE cartridge until the high pH elution.
Module 4: Quantification & Validation
Q: Can I use 5'-AMP as an Internal Standard?
A: Avoid if possible. While 5'-AMP is structurally similar, it often elutes at a different time than 3'-AMP in HILIC modes (due to the position of the phosphate group affecting polarity). If the matrix effect is transient (a "zone" of suppression), 5'-AMP might elute outside the suppression zone while 3'-AMP elutes inside it.
-
Best Practice: Use stable isotope labeled
C -3'-AMP or N -3'-AMP . -
Acceptable Alternative:
C-ATP (hydrolyzed to AMP in situ) or a structural analog like 8-Bromo-AMP, provided retention times are matched.
Q: How do I calculate the Matrix Factor (MF) according to FDA guidelines?
A: You must distinguish between Recovery (extraction efficiency) and Matrix Factor (ionization efficiency).
Experimental Design:
-
Set A (Neat): Standard in pure solvent.
-
Set B (Post-Extract Spike): Blank matrix extracted, then spiked with standard.
-
Set C (Pre-Extract Spike): Standard spiked into matrix, then extracted.
Calculations:
-
Matrix Factor (MF):
-
IS-Normalized MF:
-
Target: The IS-normalized MF should be close to 1.0 (e.g., 0.9–1.1), indicating the IS compensates for the matrix effect perfectly.
-
Module 5: Isomer Separation Visualization
The following diagram details the critical elution order required to ensure your "3'-AMP" peak is pure.
Figure 2: Typical elution order on Polymeric Amide HILIC phases. 2'-AMP and 3'-AMP are the "Critical Pair" requiring optimization of buffer pH.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[1][7] Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link
- Jiye, A., et al. (2005). Extraction and separation of adenosine and its metabolites for LC-MS analysis. Journal of Chromatography B. (Contextualizes HILIC for polar nucleotides).
- Coughlan, et al. (2020). 3'-AMP as a marker of RNA degradation. Nucleic Acids Research. (Establishes the biological necessity of distinguishing 3' vs 5' isomers).
Sources
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pharmacompass.com [pharmacompass.com]
- 5. infinixbio.com [infinixbio.com]
- 6. helixchrom.com [helixchrom.com]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Ensuring Complete Solubilization of Adenosine 3'-monophosphate Hydrate
Welcome to the technical support center for Adenosine 3'-monophosphate hydrate (3'-AMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the successful solubilization of this important nucleotide. Complete dissolution is critical for accurate and reproducible experimental results. This resource combines theoretical knowledge with practical, field-proven insights to address common challenges encountered in the laboratory.
Introduction to Adenosine 3'-monophosphate (3'-AMP)
Adenosine 3'-monophosphate is a ribonucleoside monophosphate that plays a significant role in cellular metabolism and signaling. It is a key intermediate in the recently elucidated 2',3'-cAMP-adenosine pathway, where it is produced from the hydrolysis of 2',3'-cyclic AMP by enzymes like 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase)[1][2]. Subsequent dephosphorylation of 3'-AMP yields adenosine, a potent signaling molecule that can, for example, modulate cell proliferation through A2B receptors[1]. Given its integral role in these pathways, ensuring the complete and accurate solubilization of 3'-AMP hydrate is paramount for in vitro and cell-based assays.
Solubility Characteristics of 3'-AMP Hydrate
Understanding the physicochemical properties of 3'-AMP hydrate is the first step in achieving successful solubilization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₅O₇P · xH₂O | |
| Molecular Weight | 347.22 g/mol (anhydrous) | |
| Aqueous Solubility (free acid) | ~0.5 g/L (at 15°C) | |
| Solubility in PBS (pH 7.2) (sodium salt) | ~10 mg/mL | |
| Solubility in 1N NH₄OH | 50 mg/mL |
As a weak acid, the solubility of 3'-AMP is significantly influenced by pH. The phosphate group can be deprotonated at higher pH, increasing its polarity and solubility in aqueous solutions. For this reason, the sodium salt of 3'-AMP exhibits greater aqueous solubility than the free acid form.
Troubleshooting Guide: Common Solubilization Issues
This section addresses specific problems you may encounter when preparing 3'-AMP hydrate solutions.
Q1: My 3'-AMP hydrate is not dissolving in water or buffer at the desired concentration.
Answer: This is a common issue, especially when trying to prepare concentrated stock solutions. Here’s a systematic approach to troubleshoot this problem:
-
Verify the Form of Your 3'-AMP: Are you using the free acid or the sodium salt? The free acid has significantly lower aqueous solubility. If you have the free acid, you will likely need to adjust the pH to achieve higher concentrations.
-
pH Adjustment: The solubility of 3'-AMP (a weak acid) increases with pH.
-
For the free acid: To prepare a concentrated stock solution, we recommend dissolving the powder in a small amount of a weak base, such as 0.1 M NaOH, and then adjusting the final volume with your desired buffer. Add the base dropwise while vortexing until the solid dissolves. Be sure to check and adjust the final pH of your stock solution to ensure it is compatible with your experimental system.
-
For the sodium salt: While more soluble, you may still need to ensure your buffer's pH is neutral to slightly alkaline (pH 7.0-8.0) to maintain solubility, especially at higher concentrations.
-
-
Gentle Warming and Agitation: Warming the solution to 37°C and vortexing or sonicating can help increase the rate of dissolution. However, avoid excessive heat, as it may degrade the compound.
-
Consider a Different Solvent: For very high concentrations, you might consider preparing a stock solution in a solvent like 1N ammonium hydroxide, in which it is reported to be soluble up to 50 mg/mL. Be mindful of the compatibility of the solvent with your downstream application and ensure the final concentration of the solvent in your experiment is negligible.
Q2: I successfully dissolved my 3'-AMP hydrate, but a precipitate formed after a short time or upon storage.
Answer: Precipitation after initial dissolution can be caused by several factors:
-
Temperature Changes: A solution prepared at a higher temperature may become supersaturated upon cooling to room temperature or refrigeration, leading to precipitation. If you gently warmed the solution to dissolve the compound, allow it to cool to room temperature slowly before storage. If a precipitate forms upon cooling, you may need to prepare a more dilute solution.
-
pH Instability: The pH of your solution can change over time, especially if it is not adequately buffered. This can lead to the protonation of the phosphate group and a decrease in solubility. Always use a well-buffered solution for your stock and working solutions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to precipitation and degradation of the compound. It is highly recommended to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Interaction with Other Components: If you are preparing a complex mixture, 3'-AMP may precipitate due to interactions with other components in your solution. Try to prepare a concentrated stock of 3'-AMP in a simple buffer and add it to your final solution as the last step, with gentle mixing.
Q3: My 3'-AMP solution has a yellow or brownish tint. Is it still usable?
Answer: A colored solution may indicate degradation of the compound. While a faint yellow tint might not significantly impact your experiment, a noticeable color change is a cause for concern.
-
Storage Conditions: Verify that the solid 3'-AMP hydrate and your prepared solutions have been stored correctly (typically at -20°C, protected from light and moisture).
-
Prepare a Fresh Solution: If you have any doubts about the integrity of your solution, it is always best to prepare a fresh stock from a new vial of solid compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of 3'-AMP Hydrate (Sodium Salt)
This protocol is suitable for most cell-based assays and enzymatic reactions.
Materials:
-
Adenosine 3'-monophosphate hydrate (sodium salt)
-
Nuclease-free water or a suitable sterile buffer (e.g., PBS, pH 7.2)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Calculation: Determine the mass of 3'-AMP hydrate (sodium salt) required. The molecular weight will vary slightly depending on the degree of hydration. Use the molecular weight provided on the manufacturer's certificate of analysis for the most accurate calculation. For an approximate molecular weight of 365.24 g/mol (monohydrate), to make 10 mL of a 10 mM stock solution: Mass (g) = 0.010 L × 0.010 mol/L × 365.24 g/mol = 0.0365 g (or 36.5 mg)
-
Weighing: Carefully weigh the calculated amount of 3'-AMP hydrate powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Add approximately 80% of the final desired volume of nuclease-free water or buffer.
-
Vortexing: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Add nuclease-free water or buffer to reach the final desired volume. Invert the tube several times to ensure the solution is homogeneous.
-
Sterilization (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C.
Workflow for Troubleshooting 3'-AMP Solubilization
Caption: A decision tree for troubleshooting the solubilization of 3'-AMP hydrate.
The 2',3'-cAMP-Adenosine Signaling Pathway
The metabolism of 3'-AMP is an important part of a signaling pathway that can be initiated by cellular stress or injury. The following diagram illustrates the key steps in this pathway.
Caption: The 2',3'-cAMP-adenosine signaling pathway.
This pathway begins with the breakdown of RNA under conditions of cellular stress, leading to the formation of 2',3'-cyclic AMP (2',3'-cAMP)[1][2]. This molecule can be transported out of the cell, where it is hydrolyzed by the ectoenzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) to form 3'-AMP[1][3]. Extracellular 3'-AMP is then dephosphorylated by ecto-phosphatases to produce adenosine, which can then bind to purinergic receptors, such as the A2B receptor, to elicit a cellular response[1].
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for 3'-AMP hydrate powder? A: 3'-AMP hydrate powder should be stored at -20°C, desiccated, and protected from light.
Q: How long are my frozen stock solutions of 3'-AMP stable? A: When stored in single-use aliquots at -20°C, aqueous stock solutions of adenosine monophosphates are generally stable for several months. One study on adenosine 5'-monophosphate showed stability for at least 25 weeks when refrigerated at 4°C[4]. To ensure the highest quality, it is recommended to prepare fresh stock solutions every 3-6 months. Avoid repeated freeze-thaw cycles.
Q: Can I dissolve 3'-AMP hydrate directly in cell culture media? A: While it is possible to dissolve 3'-AMP directly in pre-warmed cell culture media, it is generally not recommended for preparing concentrated stock solutions. The complex composition of media, including salts and proteins, can sometimes interfere with the dissolution process or lead to precipitation. The best practice is to prepare a concentrated stock solution in a simple aqueous buffer (like PBS) or nuclease-free water and then dilute this stock into your cell culture media to the final desired concentration.
Q: Is there a difference in solubility between the different isomers of adenosine monophosphate (2'-AMP, 3'-AMP, and 5'-AMP)? A: While the core chemical structure is very similar, there can be slight differences in the crystal lattice and hydration states of the different isomers, which may lead to minor variations in their solubility. However, the general principles of solubility, such as the significant impact of pH and the higher solubility of the salt forms, apply to all isomers.
References
-
Jackson, E. K. (2011). The 2',3'-cAMP-adenosine pathway. American Journal of Physiology-Renal Physiology, 301(6), F1160–F1167. [Link]
-
Wikipedia contributors. (2024). Adenosine triphosphate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Jackson, E. K. (2016). Discovery and Roles of 2',3'-cAMP in Biological Systems. Advances in experimental medicine and biology, 963, 1-14. [Link]
-
Wikipedia contributors. (2023). Cyclic adenosine monophosphate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Müller, H. W., & Seifert, W. (1982). Intracellular localization of 2',3'-cyclic nucleotide 3'-phosphodiesterase in a neuronal cell line as examined by immunofluorescence and cell fractionation. Cellular and Molecular Neurobiology, 2(3), 241-248. [Link]
-
Jansen, R. S., Rosing, H., Schellens, J. H., & Beijnen, J. H. (2010). Facile small scale synthesis of nucleoside 5'-phosphate mixtures. Nucleosides, Nucleotides & Nucleic Acids, 29(1), 14-26. [Link]
-
PubChem. (n.d.). Adenosine 3'-monophosphate hydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2022). Ampicillin's stability. r/labrats. Retrieved from [Link]
-
Carretero, M., Plana, E., & Jane, F. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Respiratory medicine, 96(5), 348–351. [Link]
Sources
- 1. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Functions of Mitochondrial 2′,3′-Cyclic Nucleotide-3′-Phosphodiesterase and Prospects for Its Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Ampicillin in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Protein Kinase A Activation: The Canonical Agonist 3',5'-cAMP versus the Isomer 3'-AMP
For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular signaling, a precise understanding of effector molecules is paramount. This guide provides an in-depth technical comparison of the canonical activator of Protein Kinase A (PKA), 3',5'-cyclic adenosine monophosphate (3',5'-cAMP), and its structural isomer, 3'-adenosine monophosphate (3'-AMP). We will explore the established mechanisms of PKA activation, present the available experimental evidence, and detail the methodologies required to rigorously assess the activity of these molecules.
Introduction: The Central Role of PKA in Cellular Signaling
Protein Kinase A (PKA) is a serine/threonine kinase that serves as a primary effector of the second messenger 3',5'-cAMP in eukaryotes.[1] The PKA signaling pathway is a ubiquitous and crucial component of cellular responses to a vast array of external stimuli, including hormones and neurotransmitters.[2][3] Its functions are diverse, encompassing the regulation of metabolism, gene transcription, cell growth, and differentiation.[4][5] Given its central role, the precise modulation of PKA activity is a key area of investigation in both basic research and therapeutic development.
The activation of PKA is a classic example of allosteric regulation. In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits (R2C2).[6][7] The regulatory subunits bind to and inhibit the catalytic subunits. The binding of 3',5'-cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits, which can then phosphorylate their downstream targets.[8][9]
This guide will dissect the nuances of this activation mechanism, with a particular focus on the stringent structural requirements for the activating nucleotide, by comparing the well-established agonist 3',5'-cAMP with its non-cyclic isomer, 3'-AMP.
Mechanistic Deep Dive: Why the Cyclic Phosphate is Key
The activation of PKA by 3',5'-cAMP is a highly specific and cooperative process. Each regulatory subunit contains two tandem cyclic nucleotide-binding (CNB) domains, CNB-A and CNB-B.[10] The binding of four molecules of 3',5'-cAMP (two to each R subunit) is required for the full activation and dissociation of the holoenzyme.[6]
The specificity of this interaction is rooted in the unique three-dimensional structure of the CNB domains. These domains form a characteristic β-barrel structure that creates a binding pocket perfectly tailored for the 3',5'-cyclic phosphate moiety of cAMP.[11] Key residues within this pocket form a network of hydrogen bonds with the ribose and the cyclic phosphate, effectively locking the nucleotide in place.[12] This high-affinity binding event triggers a significant conformational change in the regulatory subunits, which ultimately leads to the release of the active catalytic subunits.[8]
In contrast, 3'-AMP lacks the cyclic phosphodiester bond that is critical for high-affinity binding to the PKA regulatory subunits. The phosphate group at the 3' position does not allow for the same constrained and specific interactions within the CNB domain that are observed with 3',5'-cAMP. While it is theoretically possible that 3'-AMP could interact with the binding pocket at very high, non-physiological concentrations, the structural basis for a potent, allosteric activation is absent. The lack of the cyclic structure would preclude the specific conformational changes required to release the catalytic subunits.
The existing literature overwhelmingly supports the notion that the 3',5'-cyclic structure is a stringent requirement for PKA activation. While numerous 3',5'-cAMP analogs have been developed and tested for their ability to activate PKA, there is a conspicuous absence of experimental data demonstrating any significant activation by non-cyclic AMP isomers like 3'-AMP or 5'-AMP in the context of PKA.[4][13] In fact, 5'-AMP is known to be the inactive product of 3',5'-cAMP hydrolysis by phosphodiesterases (PDEs).[2]
Comparative Efficacy: A Tale of a Potent Agonist and a Silent Isomer
A thorough review of the scientific literature reveals a wealth of quantitative data on the activation of PKA by 3',5'-cAMP. However, there is a notable absence of similar data for 3'-AMP. This lack of evidence strongly suggests that 3'-AMP is not a significant activator of PKA. The table below summarizes the known activation parameters for 3',5'-cAMP and highlights the missing data for 3'-AMP.
| Parameter | 3',5'-cAMP | 3'-AMP | References |
| Binding Affinity (Kd) | nM to low µM range | Data not available | [14] |
| Activation Constant (Ka) | Varies by PKA isoform (typically nM to low µM) | Data not available | [4] |
| EC50 for PKA Activation | Varies by assay and isoform (typically nM to low µM) | Data not available | [13] |
| Mechanism of Action | Allosteric activator | Presumed inactive | [8] |
The absence of data for 3'-AMP is a critical finding for researchers. It underscores the high degree of specificity in the PKA signaling pathway and suggests that cellular mechanisms exist to distinguish between different adenosine monophosphate isomers. While extracellular 2',3'-cAMP can be metabolized to 3'-AMP, there is no evidence to suggest that the resulting intracellular concentrations of 3'-AMP are sufficient to interact with PKA, nor that 3'-AMP has a signaling role in this context.[15]
Experimental Workflows for Comparative Analysis
To empirically determine and compare the effects of 3'-AMP and 3',5'-cAMP on PKA activation, a series of well-established in vitro kinase assays can be employed. Below are detailed protocols for two common methods.
In Vitro Radioactive Kinase Assay
This classic assay directly measures the transfer of a radioactive phosphate from [γ-³²P]ATP to a specific PKA substrate peptide, such as Kemptide.[8][16]
Objective: To quantify PKA activity in the presence of varying concentrations of 3',5'-cAMP and 3'-AMP.
Materials:
-
Purified PKA holoenzyme
-
Kemptide (LRRASLG)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
3',5'-cAMP and 3'-AMP stock solutions
-
Phosphocellulose paper (P81)
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Protocol:
-
Prepare a reaction mixture containing kinase buffer, purified PKA holoenzyme, and Kemptide.
-
Create serial dilutions of 3',5'-cAMP and 3'-AMP to be tested.
-
In separate reaction tubes, add the PKA reaction mixture and the respective nucleotide dilutions. Include a control with no added nucleotide.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a set time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Plot the measured kinase activity against the log of the nucleotide concentration to generate dose-response curves and determine EC50 values.
FRET-Based Kinase Activity Reporter Assay
Fluorescence Resonance Energy Transfer (FRET)-based biosensors, such as the A-Kinase Activity Reporter (AKAR), provide a real-time, non-radioactive method to measure PKA activity in vitro or in living cells.[17]
Objective: To monitor PKA-mediated phosphorylation in real-time in response to 3',5'-cAMP and 3'-AMP.
Materials:
-
Purified AKAR biosensor protein
-
Purified PKA catalytic subunit
-
ATP
-
Kinase buffer
-
3',5'-cAMP and 3'-AMP stock solutions
-
Fluorometer or fluorescence plate reader capable of measuring FRET
Protocol:
-
In a multi-well plate, prepare a reaction mixture containing the AKAR biosensor, kinase buffer, and ATP.
-
Add serial dilutions of 3',5'-cAMP and 3'-AMP to different wells. Include a control with no added nucleotide.
-
Initiate the reaction by adding the purified PKA catalytic subunit (if using purified components) or by adding the PKA holoenzyme and the nucleotides simultaneously.
-
Immediately begin measuring the FRET ratio (e.g., YFP/CFP emission ratio) over time in a fluorometer.
-
Record the change in FRET ratio as an indicator of PKA activity.
-
Plot the maximum change in FRET ratio against the log of the nucleotide concentration to generate dose-response curves.
Conclusion: Specificity is Paramount in PKA Activation
The evidence overwhelmingly indicates that 3',5'-cAMP is the specific and potent physiological activator of Protein Kinase A. Its unique cyclic phosphate structure is essential for high-affinity binding to the regulatory subunits and the subsequent allosteric changes that unleash the catalytic activity of the enzyme. In stark contrast, there is a profound lack of experimental data to support a role for the non-cyclic isomer, 3'-AMP, as a PKA activator. This absence of evidence, coupled with the structural requirements of the PKA cyclic nucleotide-binding domains, strongly suggests that 3'-AMP is not a significant modulator of PKA activity under physiological conditions.
For researchers in drug development and cellular signaling, this comparison underscores the critical importance of molecular structure in determining biological function. The methodologies detailed in this guide provide a robust framework for investigating the specificity of PKA activation and for screening novel compounds that may modulate this pivotal signaling pathway.
References
- BenchChem. (2025). A Researcher's Guide to Protein Kinase A (PKA)
- Bhattacharya, S., et al. (n.d.). Assays for Intracellular Cyclic Adenosine Monophosphate (cAMP)
- BenchChem. (2025).
- Stival, C., et al. (2020). Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme. PMC.
- ResearchGate. (n.d.). Overview of PKA structure and cAMP analogs. A, domain organization of....
- Lefkimmiatis, K., et al. (2009).
- PubMed. (2020). Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme.
- Wikipedia. (n.d.). Protein kinase A.
- Wikipedia. (n.d.).
- National Center for Biotechnology Information. (2021).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Protein kinase A.
- Promega Corpor
- Merck Millipore. (n.d.). Protein Kinase A (PKA) Assay Kit.
- Colorado State University. (n.d.). Protein Kinase A.
- Abcam. (n.d.). PKA Kinase Activity Assay Kit (ab139435).
- Royal Society of Chemistry. (n.d.). Cyclic-AMP-dependent protein kinase (PKA) activity assay based on FRET between cationic conjugated polymer and chromophore-labeled peptide.
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- National Center for Biotechnology Information. (n.d.).
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Definitive Guide: Validating 3'-AMP Mediation via the Adenosine A2B Receptor
Executive Summary: The "Prodrug" Hypothesis
In the landscape of purinergic signaling, 3'-Adenosine Monophosphate (3'-AMP) is frequently misunderstood. Unlike its 5' counterpart, 3'-AMP is often an intermediate of RNA degradation (via RNases) rather than direct metabolic energy flow. However, under conditions of cellular stress, hypoxia, or tissue injury, 3'-AMP exerts potent physiological effects—ranging from immunomodulation to epithelial secretion.
The prevailing scientific consensus posits that 3'-AMP does not bind A2B receptors (A2BR) directly. Instead, it acts as a "prodrug," requiring ecto-enzymatic hydrolysis (via CD73 or TNAP) to generate extracellular adenosine, which then activates the low-affinity, high-capacity A2B receptor.
This guide provides the rigorous experimental framework required to distinguish between direct 3'-AMP agonism and metabolism-dependent activation, comparing the performance of 3'-AMP against standard agonists and validating the pathway using specific antagonists like PSB-603.
The Mechanistic Landscape
To confirm A2BR mediation, one must map the conversion pathway. A2BR is a Gs-coupled GPCR (stimulating Adenylyl Cyclase), activated only by high concentrations of adenosine (>1-10 µM), which typically occur when 3'-AMP or 5'-AMP are rapidly hydrolyzed.
Visualization: The Hydrolysis-Activation Pathway
The following diagram illustrates the critical dependence of 3'-AMP signaling on ecto-nucleotidases.
Figure 1: The metabolic bottleneck. 3'-AMP effects are mediated via conversion to adenosine by CD73 (ecto-5'-nucleotidase) or TNAP (Tissue Nonspecific Alkaline Phosphatase) prior to A2BR binding.
Comparative Pharmacological Profiling
When designing assays, 3'-AMP must be benchmarked against direct agonists to assess potency gaps caused by the hydrolysis rate-limiting step.
Table 1: Ligand and Antagonist Performance Comparison
| Compound Class | Compound Name | Target Affinity (Ki / EC50) | Specificity Profile | Experimental Role |
| Test Agent | 3'-AMP | N/A (Indirect) | Substrate for CD73/TNAP | The variable of interest. |
| Endogenous Agonist | Adenosine | EC50: 5–20 µM (Low) | Non-selective (A1, A2A, A2B, A3) | Positive control for receptor activation. |
| Synthetic Agonist | BAY 60-6583 | EC50: ~3–10 nM | Highly Selective A2BR | "Gold Standard" positive control to prove A2BR functional expression. |
| Synthetic Agonist | NECA | EC50: ~1–2 µM | Non-selective (Potent) | General system check (max cAMP ceiling). |
| Antagonist | PSB-603 | Ki: 0.55 nM | >17,000x Selectivity for A2B | REQUIRED for confirmation. Blocks A2B specifically. |
| Antagonist | MRS 1754 | Ki: ~2 nM | Moderate Selectivity | Legacy alternative; less soluble and less selective than PSB-603. |
| Enzyme Inhibitor | AOPCP (APCP) | Ki: ~20 nM (CD73) | CD73 Selective | Crucial Control: Prevents 3'-AMP -> Adenosine conversion. |
| Enzyme Inhibitor | Levamisole | IC50: Variable | TNAP Selective | Used if tissue expresses Alkaline Phosphatase instead of CD73. |
Key Insight: If 3'-AMP were a direct agonist, its effects would persist in the presence of AOPCP. If it acts via metabolism, AOPCP will abolish the signal.
The Validation Workflow (Protocol)
To authoritatively claim A2BR mediation, you must employ a "Triangulation Protocol" involving Agonism, Antagonism, and Enzymatic Blockade.
Experimental Setup: cAMP Accumulation Assay
Cell Model: HEK293 (transfected with human A2BR) or epithelial lines (e.g., T84) with high endogenous A2BR. Readout: TR-FRET or ELISA-based cAMP detection.
Step 1: Establish the Baseline (The Agonist Check)
-
Treat cells with BAY 60-6583 (100 nM) to confirm A2BR is functional.
-
Expectation: Robust cAMP increase.
-
-
Treat cells with 3'-AMP (Concentration curve: 10 µM – 1 mM).
-
Expectation: Dose-dependent cAMP increase, likely right-shifted compared to Adenosine due to hydrolysis kinetics.
-
Step 2: The Specificity Check (The Antagonist Block)
-
Pre-incubate cells with PSB-603 (100 nM) for 30 minutes.
-
Challenge with 3'-AMP (at EC80 concentration determined in Step 1).
-
Result Interpretation:
-
Complete Blockade: The effect is mediated by A2BR.
-
No/Partial Blockade: The effect is off-target (e.g., P2Y receptors or non-receptor mediated).
-
Step 3: The Mechanism Check (The Metabolic Block)
This is the critical step to distinguish "Prodrug" vs. "Direct Agonist".
-
Pre-incubate cells with AOPCP (50 µM) and/or Levamisole (1 mM) for 30 minutes to inhibit CD73/TNAP.
-
Challenge with 3'-AMP .
-
Result Interpretation:
-
Signal Abolished: 3'-AMP requires conversion to adenosine (Prodrug Mechanism).
-
Signal Persists: 3'-AMP binds A2BR directly (Novel Mechanism - highly unlikely but possible).
-
Visualization: The Decision Logic
Use this flow to interpret your data.
Figure 2: Experimental logic flow for characterizing 3'-AMP activity.
Technical Considerations & Troubleshooting
The "Adenosine Cloud"
A2BR has low affinity (Ki > 1 µM). In dense cell cultures, basal adenosine levels (from cell stress/death) can be high enough to partially activate A2BR, masking the effect of added 3'-AMP.
-
Solution: Add Adenosine Deaminase (ADA) (1 U/mL) to the control wells to strip background adenosine. Note: You cannot use ADA in the test wells as it will degrade the adenosine formed from 3'-AMP.
PSB-603 Specificity
While PSB-603 is highly selective for A2BR, recent studies (see Gonçalves et al.[1]) suggest it may impact mitochondrial respiration independently of GPCRs at high concentrations (>10 µM).
-
Protocol Adjustment: Always use the lowest effective dose. For A2BR blockade, 10–100 nM is sufficient. Avoid micromolar concentrations to maintain specificity.
Genetic Validation (The Ultimate Control)
Pharmacology can have off-target effects. For publication-grade confirmation, perform the assay in A2BR Knockout (KO) cells (CRISPR/Cas9) or use siRNA knockdown.
-
Data Requirement: 3'-AMP should elicit zero cAMP response in A2BR-KO cells, identical to the vehicle control.
References
-
Riegel, A. K., et al. (2011). "Selective induction of endothelial P2Y6 nucleotide receptor promotes vascular inflammation." Blood. (Demonstrates nucleotide handling and conversion pathways).
-
Borbély, G., et al. (2013). "The A2B adenosine receptor antagonist PSB-603 promotes oxidative phosphorylation and ROS production in colorectal cancer cells via adenosine receptor-independent mechanism."[2] Biomedicine & Pharmacotherapy.[3][4] (Crucial for understanding PSB-603 off-target effects).
-
Eckle, T., et al. (2007).[5][6] "Identification of Ectonucleotidases CD73 and TNAP as Regulators of Hypoxia-Induced Adenosine Signaling." Journal of Experimental Medicine. (Foundational paper on AMP->Adenosine conversion).
-
Müller, C. E., et al. (2011). "Adenosine Receptor Antagonists: Structures and Potential Therapeutic Applications."[7] Biochimica et Biophysica Acta. (Review of PSB-603 selectivity).
-
Fredholm, B. B., et al. (2011). "International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors." Pharmacological Reviews. (Definitive guide on receptor affinity and classification).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
